Product packaging for Ici 153110(Cat. No.:CAS No. 87164-90-7)

Ici 153110

Cat. No.: B1233078
CAS No.: 87164-90-7
M. Wt: 201.22 g/mol
InChI Key: NTIZSASEORJCSP-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O B1233078 Ici 153110 CAS No. 87164-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(E)-2-pyridin-4-ylethenyl]-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-11-4-3-10(13-14-11)2-1-9-5-7-12-8-6-9/h1-2,5-8H,3-4H2,(H,14,15)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIZSASEORJCSP-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C=CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NN=C1/C=C/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801338836
Record name 6-[(E)-2-(4-Pyridinyl)vinyl]-4,5-dihydro-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801338836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87164-90-7
Record name ICI 153110
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087164907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(E)-2-(4-Pyridinyl)vinyl]-4,5-dihydro-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801338836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICI-153110
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O51BP2CBJ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Enigma of ICI 153110: A Search for a Ghost in the Machine

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the compound designated "ICI 153110," no specific molecule with this identifier could be located in publicly accessible scientific literature, pharmaceutical databases, or historical records of Imperial Chemical Industries (ICI). This suggests that "this compound" may be an incorrect, obsolete, or internal research code that was never widely disclosed. The initial search for this compound was confounded by the common acronym "ICI," which in contemporary biomedical research overwhelmingly refers to "Immune Checkpoint Inhibitors," a class of cancer immunotherapy drugs.

Imperial Chemical Industries, a prominent British chemical company, had a significant pharmaceutical division that developed numerous well-known drugs. These compounds were often designated with an "ICI" prefix followed by a number. However, extensive searches through lists of ICI-developed compounds and attempts to find variations of the number "153110" have proven fruitless.

It is plausible that "this compound" represents a typographical error in the original query. Minor alterations to the numerical identifier could potentially correspond to a known therapeutic agent. Without the correct identification of the molecule, it is impossible to provide the requested in-depth technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams.

The initial search results were heavily skewed towards Immune Checkpoint Inhibitors (ICIs), a revolutionary class of cancer treatments that includes anti-PD-1, anti-PD-L1, and anti-CTLA-4 antibodies. These therapies function by blocking inhibitory signals on immune cells, thereby unleashing the body's own defenses against tumors. While this is a fascinating and highly relevant area of research, it does not appear to be related to a specific small molecule or biologic that would have been designated "this compound."

Given the lack of information, any attempt to construct a technical guide would be purely speculative and would not meet the rigorous, data-driven requirements of the intended audience of researchers, scientists, and drug development professionals.

Therefore, we must conclude that the requested information on "this compound" cannot be provided at this time due to the inability to identify the specific compound. Researchers in possession of further details regarding the chemical structure, therapeutic area, or alternative names for "this compound" are encouraged to refine their search, as this information would be critical to unlocking the scientific story behind this enigmatic designation.

An In-depth Technical Guide to the Discovery and Synthesis of ICI 153110: A Phosphodiesterase III Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of ICI 153110, an investigational peak III phosphodiesterase (PDE) inhibitor. Developed by Imperial Chemical Industries (ICI), this compound was primarily investigated for its positive inotropic and vasodilatory effects in the context of chronic heart failure. This document details the available quantitative data, experimental protocols, and the underlying signaling pathways associated with its mechanism of action.

Introduction: The Discovery of a Cardiotonic Agent

This compound emerged from research programs focused on the development of novel treatments for congestive heart failure. The therapeutic rationale was centered on the inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to enhanced cardiac contractility (positive inotropy) and relaxation of vascular smooth muscle (vasodilation).

While the specific discovery timeline is not extensively documented in publicly available literature, the compound was the subject of clinical investigation in the late 1980s and early 1990s. Research from this period provides the bulk of our understanding of its pharmacological profile.

Chemical Synthesis

The exact chemical structure and a detailed, step-by-step synthesis protocol for this compound are not explicitly available in peer-reviewed publications. However, based on its classification as a phosphodiesterase inhibitor and information from related compounds, it is likely a dihydropyridine derivative. The synthesis of such compounds typically follows the Hantzsch dihydropyridine synthesis or a variation thereof.

General Experimental Protocol: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor (like ammonia or ammonium acetate). This reaction provides a straightforward route to the dihydropyridine core structure.

A plausible, generalized synthetic workflow for a dihydropyridine-based PDE inhibitor is as follows:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aldehyde Aldehyde Condensation One-pot Condensation Aldehyde->Condensation beta_Ketoester β-Ketoester beta_Ketoester->Condensation Ammonia Ammonia Source Ammonia->Condensation Dihydropyridine Dihydropyridine Core Condensation->Dihydropyridine Cyclization

Caption: Generalized Hantzsch dihydropyridine synthesis workflow.

Methodology:

  • Reaction Setup: An appropriate aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonium acetate) are combined in a suitable solvent, such as ethanol or acetic acid.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The crude product can be collected by filtration and purified by recrystallization or column chromatography to yield the desired dihydropyridine derivative.

It is important to note that the specific substituents on the aldehyde and β-ketoester would determine the final structure of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively inhibiting phosphodiesterase III (PDE3). This enzyme plays a crucial role in the regulation of intracellular signaling pathways mediated by cyclic nucleotides.

Signaling Pathway of this compound in Cardiomyocytes

G Beta_AR β-Adrenergic Receptor AC Adenylate Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 cAMP->PDE3 Degraded by Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Increased Contractility Ca_Influx->Contraction AMP AMP PDE3->AMP ICI_153110 This compound ICI_153110->PDE3 Inhibits

Caption: Signaling pathway of this compound in cardiac muscle cells.

In cardiomyocytes, stimulation of β-adrenergic receptors activates adenylate cyclase, which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of L-type calcium channels. This increases calcium influx into the cell, resulting in enhanced myocardial contractility. This compound inhibits PDE3, preventing the breakdown of cAMP to AMP, thereby potentiating this signaling cascade.

Quantitative Data and Biological Effects

Clinical and preclinical studies have provided quantitative data on the hemodynamic and physiological effects of this compound.

Hemodynamic Effects in Patients with Chronic Heart Failure

A study in patients with chronic heart failure demonstrated the acute hemodynamic effects of intravenous this compound.

ParameterBaseline (Mean ± SD)After this compound (Mean ± SD)
Cardiac Index (L/min/m²)2.1 ± 0.43.0 ± 0.6
Mean Arterial Pressure (mmHg)85 ± 1075 ± 8
Pulmonary Capillary Wedge Pressure (mmHg)25 ± 615 ± 5
Heart Rate (beats/min)80 ± 1290 ± 15
Long-term Effects in Animal Models

Long-term administration of this compound in rats revealed effects on various glandular tissues, which were attributed to the sustained elevation of cAMP levels due to PDE inhibition.

TissueObservation
Salivary GlandsHypertrophy
Intestinal MucosaHyperplasia
Harderian GlandDacryoadenitis

Experimental Protocols

Protocol for Assessing Acute Hemodynamic Response

Objective: To determine the acute effects of this compound on key hemodynamic parameters in patients with chronic heart failure.

Methodology:

  • Patient Selection: Patients with a diagnosis of chronic heart failure (New York Heart Association class III or IV) are selected.

  • Catheterization: A Swan-Ganz thermodilution catheter is inserted to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure. An arterial line is placed for continuous monitoring of blood pressure.

  • Baseline Measurements: Baseline hemodynamic parameters are recorded for a stable period before drug administration.

  • Drug Administration: this compound is administered as a continuous intravenous infusion. The infusion rate is titrated based on a predefined protocol or until a target hemodynamic effect is achieved.

  • Hemodynamic Monitoring: Hemodynamic parameters are measured at regular intervals during and after the infusion.

  • Data Analysis: Changes from baseline in cardiac index, mean arterial pressure, pulmonary capillary wedge pressure, and heart rate are calculated and statistically analyzed.

Protocol for Long-term Toxicity Study in Rats

Objective: To evaluate the potential long-term effects of this compound administration on various organs and tissues in a rodent model.

Methodology:

  • Animal Model: Wistar rats are used for the study.

  • Dosing: Animals are divided into control and treatment groups. The treatment group receives daily oral or parenteral doses of this compound for an extended period (e.g., up to 180 days). The control group receives a vehicle.

  • Clinical Observations: Animals are monitored daily for any clinical signs of toxicity. Body weight and food consumption are recorded regularly.

  • Necropsy and Histopathology: At the end of the study period, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissue samples from all major organs are collected, fixed in formalin, processed, and examined microscopically by a veterinary pathologist.

  • Data Analysis: Organ weights, and the incidence and severity of any histopathological findings are compared between the control and treatment groups.

Conclusion

This compound is a phosphodiesterase III inhibitor that demonstrated potent positive inotropic and vasodilatory effects. While it showed promise as a potential treatment for chronic heart failure, its development did not progress to regulatory approval. The available data provide valuable insights into the pharmacology of PDE3 inhibitors and serve as a useful reference for researchers in the fields of cardiovascular drug discovery and development. The methodologies and signaling pathways described herein offer a foundational understanding for the evaluation of similar compounds.

In-depth Technical Guide: Preliminary In Vitro Studies of ICI 153110

Author: BenchChem Technical Support Team. Date: November 2025

Dear Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search of scientific literature and public databases, we must report that the designation "ICI 153110" does not correspond to a clearly identifiable pharmacological agent or experimental compound for which in vitro study data is publicly available.

Our extensive searches using various queries, including "this compound in vitro studies," "this compound mechanism of action," "this compound experimental protocols," "this compound signaling pathway," "ICI 153,110," and inquiries into its potential chemical structure and patents, did not yield any specific information related to a compound with this identifier.

The search results were predominantly associated with "Immune Checkpoint Inhibitors," a distinct and well-documented class of therapeutic agents. It is possible that "this compound" may be an internal corporate identifier, a misnomer, or a compound that has not been disclosed in publicly accessible resources.

Without a definitive identification of the molecule and access to corresponding research, we are unable to fulfill the request for a detailed technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

We recommend verifying the compound's designation and exploring alternative names or identifiers. Should a more specific and accurate name be provided, we would be pleased to renew our search and compile the requested in-depth technical guide.

We regret that we could not provide the specific information you requested at this time.

Sincerely,

Pharmacological Profile of ICI 153,110: An Investigational Phosphodiesterase III Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 153,110 is an investigational orally active phosphodiesterase III (PDE3) inhibitor that has been explored for its potential therapeutic application in congestive heart failure.[1] Its pharmacological action is characterized by both positive inotropic and vasodilatory effects, stemming from its modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This technical overview synthesizes the available public data on the pharmacological profile of ICI 153,110, focusing on its mechanism of action, preclinical and clinical effects, and the underlying signaling pathways. Due to the limited publicly available information on this specific investigational compound, this guide also incorporates general knowledge of PDE3 inhibitors to provide a broader context.

Mechanism of Action

ICI 153,110 functions as a selective inhibitor of the phosphodiesterase type 3 (PDE3) enzyme.[2][3] PDE3 is responsible for the degradation of the second messenger cAMP in cardiac and vascular smooth muscle cells.[4][5] By inhibiting PDE3, ICI 153,110 leads to an accumulation of intracellular cAMP.[4]

The physiological consequences of increased cAMP are tissue-specific:

  • In Cardiac Muscle: Elevated cAMP levels enhance the activation of protein kinase A (PKA), which in turn phosphorylates various proteins involved in cardiac contractility. This leads to an increased influx of calcium ions into the cardiomyocytes, resulting in a positive inotropic effect (increased force of contraction).[4]

  • In Vascular Smooth Muscle: In contrast to its effect on the heart, increased cAMP in vascular smooth muscle cells promotes relaxation, leading to vasodilation.[5]

This dual action of enhancing cardiac contractility while reducing peripheral vascular resistance categorizes ICI 153,110 and other PDE3 inhibitors as "inodilators".[1]

Signaling Pathway of PDE3 Inhibition

The following diagram illustrates the general signaling pathway affected by PDE3 inhibitors like ICI 153,110 in a cardiac myocyte.

PDE3_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_Agonist β-Adrenergic Agonist Beta_Receptor β-Adrenergic Receptor Beta_Agonist->Beta_Receptor Binds AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 PDE3 cAMP->PDE3 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP ICI_153110 ICI 153,110 ICI_153110->PDE3 Inhibits Contractility Increased Cardiac Contractility PKA->Contractility Leads to

Mechanism of PDE3 Inhibition in Cardiomyocytes

Pharmacological Data

ParameterSpeciesEffectReference
Hemodynamic Effects Human (Chronic Heart Failure Patients)Increased cardiac index, decreased mean arterial pressure, decreased systemic vascular resistance, decreased pulmonary vascular resistance.[3]
Long-term Effects RatHypertrophy of salivary glands, hyperplasia of intestinal mucosa, dacryoadenitis of the harderian gland.

Experimental Protocols

Detailed experimental protocols for the studies conducted on ICI 153,110 have not been extensively published. The following provides a general overview of the methodology used in a key clinical study.

Study of Hemodynamic and Neurohormonal Response in Chronic Heart Failure

  • Objective: To assess the acute effects of intravenous ICI 153,110 in patients with chronic heart failure.

  • Methodology:

    • Ten patients with chronic heart failure were enrolled.

    • ICI 153,110 was administered via intravenous infusion.

    • Hemodynamic parameters including cardiac index, mean arterial pressure, systemic vascular resistance, and pulmonary vascular resistance were monitored during and after the infusion.

    • Plasma renin activity was also measured.

  • Findings: The study observed a significant improvement in hemodynamic parameters, suggesting a potential benefit in the acute management of heart failure. A decrease in plasma renin activity was also noted, which may contribute to the overall hemodynamic effects.[3]

Safety and Toxicology

Long-term administration of ICI 153,110 in rats for up to 182 days resulted in hypertrophy of the salivary glands, hyperplasia of the intestinal mucosa, and dacryoadenitis of the harderian gland. These effects were postulated to be a consequence of phosphodiesterase inhibition, as cyclic nucleotide metabolism can modify the function of these glandular tissues.

Conclusion

ICI 153,110 is a phosphodiesterase III inhibitor with inodilator properties that has shown potential in modifying the hemodynamic status in patients with chronic heart failure. Its mechanism of action is centered on the elevation of intracellular cAMP in cardiac and vascular tissues. While early clinical data demonstrated favorable acute hemodynamic effects, the publicly available information on its detailed pharmacological profile, including quantitative in vitro data and comprehensive safety studies, is limited. Further research would be necessary to fully characterize its therapeutic potential and safety profile for the management of cardiovascular diseases.

References

In-Depth Technical Guide: ICI 153110 Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for ICI 153110, a peak III phosphodiesterase inhibitor. The information is curated to support research, development, and formulation activities.

Core Concepts: Solubility and Stability in Drug Development

The solubility and stability of a compound are critical physicochemical properties that influence its biopharmaceutical characteristics, including absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is essential for designing effective delivery systems and ensuring the therapeutic efficacy and safety of a drug substance.

Solubility dictates the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure. It is a key factor in drug absorption and bioavailability.

Stability refers to the ability of a substance to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, humidity, and light. Stability studies are crucial for determining the shelf-life and appropriate storage conditions for a drug product.

This compound: A Profile

This compound is an inotropic vasodilator that acts as a peak III phosphodiesterase (PDE) inhibitor. By inhibiting the PDE3 enzyme, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This mechanism results in positive inotropic effects on the heart and vasodilation of blood vessels.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound in various solvents is limited. The following table summarizes the qualitative and inferred solubility information.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a common solvent for preparing stock solutions of this compound. While a specific solubility value (e.g., in mg/mL or mM) is not provided in the available literature, it is known to be soluble enough for creating concentrated stock solutions for in vitro and in vivo studies.
Water Sparingly Soluble to Insoluble (predicted)As with many organic small molecules, the aqueous solubility of this compound is expected to be low. For experimental use, it is typically dissolved in an organic solvent like DMSO first and then diluted in an aqueous buffer.
Ethanol Data Not AvailableThe solubility of this compound in ethanol has not been reported in the reviewed literature.

Stability Profile

Detailed stability studies on this compound under various stress conditions are not extensively reported in the public domain. However, general recommendations for storage and handling can be inferred.

ConditionStability ProfileRecommendations
Temperature Stable when stored at recommended temperatures. Degradation is expected to increase at elevated temperatures.Store at -20°C for long-term storage. For short-term use, solutions can be kept at 4°C. Avoid repeated freeze-thaw cycles.
pH Susceptible to hydrolysis under acidic and basic conditions. The rate of degradation is pH-dependent.Prepare fresh solutions in appropriate buffers immediately before use. Avoid storing solutions at extreme pH values for extended periods.
Light Potential for photolytic degradation.Protect from light. Store in amber vials or cover with aluminum foil.
Oxidation Susceptible to oxidation.Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of the solid compound. Use freshly prepared solutions.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a drug substance like this compound. These protocols are based on standard pharmaceutical industry practices and guidelines from the International Council for Harmonisation (ICH).

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually present throughout the experiment.

  • Add a known volume of the solvent to the vial.

  • Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Centrifuge the sample to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis method.

  • Calculate the solubility by correcting for the dilution factor.

Workflow for Shake-Flask Solubility Determination

G start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature (24-72 hours) seal_vial->agitate settle Allow solid to settle agitate->settle centrifuge Centrifuge sample settle->centrifuge supernatant Withdraw clear supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow of the shake-flask method for solubility determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the stability-indicating nature of analytical methods.[2][3]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound (solid and in solution)

  • Hydrochloric acid (e.g., 0.1 N)

  • Sodium hydroxide (e.g., 0.1 N)

  • Hydrogen peroxide (e.g., 3%)

  • Photostability chamber

  • Oven

  • HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of hydrochloric acid. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of sodium hydroxide. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide. Store at room temperature for a specified period.

  • Thermal Degradation: Expose solid this compound to high temperature (e.g., 80°C) in an oven for a specified period.

  • Photolytic Degradation: Expose a solution of this compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[4]

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Workflow for Forced Degradation Studies

G start Start prepare_samples Prepare this compound Samples (Solid and Solution) start->prepare_samples stress_conditions Expose to Stress Conditions prepare_samples->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal stress_conditions->thermal photolytic Photolytic stress_conditions->photolytic analyze Analyze by Stability-Indicating HPLC-PDA/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photolytic->analyze evaluate Evaluate Degradation Profile analyze->evaluate end_node End evaluate->end_node

Caption: General workflow for conducting forced degradation studies.

Signaling Pathway of this compound

As a peak III phosphodiesterase inhibitor, this compound exerts its effects by modulating the intracellular levels of cAMP.

Mechanism of Action:

  • PDE3 Inhibition: this compound selectively inhibits the phosphodiesterase 3 (PDE3) enzyme.

  • Increased cAMP: PDE3 is responsible for the hydrolysis of cAMP to AMP. By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.[5][6]

  • Protein Kinase A (PKA) Activation: Increased levels of cAMP lead to the activation of Protein Kinase A (PKA).

  • Phosphorylation of Downstream Targets: PKA then phosphorylates various downstream target proteins.

  • Physiological Effects:

    • In Cardiac Myocytes: Phosphorylation of L-type calcium channels and phospholamban leads to increased calcium influx and enhanced contractility (positive inotropic effect).

    • In Vascular Smooth Muscle Cells: Phosphorylation of myosin light chain kinase leads to its inactivation, resulting in vasodilation.

Signaling Pathway of a Peak III PDE Inhibitor

G cluster_cell Cell Membrane cluster_effects Physiological Effects AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Stimulation PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PDE3 PDE3 cAMP->PDE3 Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active Inotropy Increased Cardiac Contractility (Positive Inotropy) PKA_active->Inotropy Leads to Vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) PKA_active->Vasodilation Leads to AMP AMP PDE3->AMP ICI153110 This compound ICI153110->PDE3 Inhibits

Caption: Mechanism of action of this compound as a peak III PDE inhibitor.

This guide provides a foundational understanding of the solubility and stability aspects of this compound based on available information. For specific research and development purposes, it is highly recommended to perform detailed experimental characterization of the compound.

References

In-depth Technical Guide: Investigating the Novelty of Ici 153110

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals no specific, publicly documented compound referred to as "Ici 153110." Extensive searches for this identifier, including variations and potential alternative names, have not yielded any relevant information regarding its chemical structure, mechanism of action, or associated signaling pathways.

This suggests that "this compound" may represent an internal, unpublished project code, a historical designation for a compound that was not pursued, or a potential error in the provided name. As a result, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible based on the current body of scientific knowledge.

To facilitate a thorough investigation, it is recommended to:

  • Verify the compound identifier: Double-checking the spelling and numerical designation is crucial to ensure accuracy.

  • Consult internal documentation: If this name originates from a specific research institution or company, internal databases and project records may hold the necessary information.

  • Explore alternative nomenclature: The compound may be more widely known under a different chemical name, a trivial name, or a different internal code.

Without a confirmed and documented identity for "this compound," any attempt to provide the requested in-depth technical guide would be speculative and lack the required factual basis for a scientific audience. We are committed to providing accurate and well-referenced information and will gladly revisit this topic should more specific details about the compound become available.

Methodological & Application

Application Notes and Protocols for ICI 153110 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 153110 is an orally active phosphodiesterase (PDE) inhibitor with both vasodilating and inotropic properties.[1] As a member of the PDE inhibitor family, specifically targeting PDE3 is suggested by its functional profile, it is a valuable tool for studying cyclic nucleotide signaling pathways in various cell types.[2][3][4] This document provides a detailed experimental protocol for the use of this compound in cell culture, including methodologies for assessing its biological activity and elucidating its mechanism of action.

Mechanism of Action

This compound exerts its effects by inhibiting phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] Inhibition of PDE3 leads to an accumulation of intracellular cAMP.[3] In cardiac and vascular smooth muscle cells, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to increased cardiac contractility and vasodilation.[4][5]

Signaling Pathway Diagram

ICI_153110_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE3 PDE3 cAMP->PDE3 Substrate PKA PKA cAMP->PKA Activates AMP AMP PDE3->AMP Hydrolyzes ICI_153110 This compound ICI_153110->PDE3 Inhibits Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: Signaling pathway of this compound.

Data Presentation

Due to the limited availability of public data on this compound in cell culture, the following tables present hypothetical, yet representative, quantitative data that researchers might expect to generate. These tables are intended to serve as a template for organizing experimental results.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineDescriptionPutative PDE3 ExpressionHypothetical IC50 (µM)
H9c2Rat CardiomyoblastsHigh1.5
A7r5Rat Aortic Smooth MuscleHigh2.8
HEK293Human Embryonic KidneyLow/Transfected> 50 (untransfected)
U937Human MonocyticModerate5.2

Table 2: Representative Results of a cAMP Assay

Cell LineTreatmentThis compound Conc. (µM)Intracellular cAMP (pmol/mg protein)Fold Change vs. Control
H9c2Vehicle (0.1% DMSO)015.2 ± 1.81.0
H9c2This compound145.6 ± 4.23.0
H9c2This compound10121.6 ± 11.58.0
A7r5Vehicle (0.1% DMSO)012.5 ± 1.51.0
A7r5This compound131.3 ± 3.52.5
A7r5This compound1087.5 ± 9.17.0

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent Preparation:

    • This compound powder.

    • Dimethyl sulfoxide (DMSO), cell culture grade.[6][7][8]

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.

  • Materials:

    • Selected cell line (e.g., H9c2 or A7r5).

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • This compound stock solution.

    • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

    • Plate reader.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.[9][10]

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Intracellular cAMP Measurement Assay

This protocol measures the effect of this compound on intracellular cAMP levels.

  • Materials:

    • Selected cell line.

    • Complete cell culture medium.

    • This compound stock solution.

    • Phosphodiesterase inhibitor (e.g., IBMX, optional, to establish a maximum response).[11]

    • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

    • Cell lysis buffer.

    • Plate reader.

  • Procedure:

    • Seed cells in a multi-well plate and grow to the desired confluency.

    • Pre-treat cells with a general PDE inhibitor like IBMX (optional) to determine the maximal achievable cAMP accumulation.

    • Treat cells with various concentrations of this compound for a short duration (e.g., 15-30 minutes).

    • Lyse the cells using the lysis buffer provided in the cAMP assay kit.

    • Perform the cAMP measurement according to the manufacturer's protocol.[1][12]

    • Normalize the cAMP concentration to the total protein content in each sample.

    • Plot the cAMP concentration against the concentration of this compound to determine the dose-response relationship.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Stock_Prep Prepare this compound Stock Solution Treatment Treat Cells with This compound Stock_Prep->Treatment Cell_Culture Culture and Seed Cells Cell_Culture->Treatment Viability_Assay Cell Viability Assay Treatment->Viability_Assay cAMP_Assay cAMP Measurement Treatment->cAMP_Assay Downstream_Analysis Downstream Analysis (e.g., Western Blot for p-CREB) Treatment->Downstream_Analysis Data_Analysis Analyze and Plot Data (IC50, Dose-Response) Viability_Assay->Data_Analysis cAMP_Assay->Data_Analysis Downstream_Analysis->Data_Analysis

Caption: General experimental workflow.

References

Application Notes and Protocols for the Use of Immune Checkpoint Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of Immune Checkpoint Inhibitors (ICIs) in preclinical animal models.

Disclaimer: The specific compound "Ici 153110" could not be definitively identified in publicly available scientific literature. The following application notes and protocols are based on the broad class of Immune Checkpoint Inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies, which are widely used in animal research.

Introduction

Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment by enhancing the body's own immune system to fight tumors.[1] These therapies function by blocking inhibitory checkpoint proteins on immune cells, thereby unleashing an anti-tumor immune response.[1] Animal models are indispensable for the preclinical evaluation of novel ICIs, understanding their mechanisms of action, and investigating immune-related adverse events (irAEs). This document provides detailed application notes and standardized protocols for the use of ICIs in common animal models.

Mechanism of Action of Common Immune Checkpoint Inhibitors

Immune checkpoints are regulatory pathways that prevent excessive immune responses and maintain self-tolerance. Tumor cells can exploit these pathways to evade immune destruction. ICIs are monoclonal antibodies that block these inhibitory interactions.

The two most targeted pathways are:

  • Programmed cell death protein 1 (PD-1) and its ligand (PD-L1): The interaction between PD-1 on T cells and PD-L1 on tumor cells or other immune cells suppresses T-cell activity. Anti-PD-1 and anti-PD-L1 antibodies prevent this interaction, restoring the T-cell's ability to recognize and kill cancer cells.[1]

  • Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4): CTLA-4 is expressed on T cells and acts as a negative regulator of T-cell activation. Anti-CTLA-4 antibodies block its function, leading to enhanced T-cell priming and activation.[1]

Immune_Checkpoint_Inhibitor_Mechanism cluster_0 T Cell cluster_1 Antigen Presenting Cell / Tumor Cell cluster_3 ICI Intervention TCell T Cell APC_Tumor APC / Tumor Cell TCell->APC_Tumor Recognition PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Inhibition CTLA4 CTLA-4 CD80_86 CD80/86 CTLA4->CD80_86 Inhibition Anti_PD1 Anti-PD-1/PD-L1 (ICI) Anti_PD1->PD1 Blocks Anti_CTLA4 Anti-CTLA-4 (ICI) Anti_CTLA4->CTLA4 Blocks

Caption: Mechanism of Action of Immune Checkpoint Inhibitors.

Data Presentation: In Vivo Efficacy of ICIs in Murine Tumor Models

Quantitative data from in vivo studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Animal ModelTumor Cell LineTreatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Survival Rate (%)
C57BL/6MC38 (Colon)Isotype Control102x/week, i.p.1500 ± 15000
C57BL/6MC38 (Colon)Anti-PD-1102x/week, i.p.500 ± 756780
C57BL/6MC38 (Colon)Anti-CTLA-4102x/week, i.p.800 ± 1004750
BALB/cCT26 (Colon)Isotype Control102x/week, i.p.1800 ± 20000
BALB/cCT26 (Colon)Anti-PD-L1102x/week, i.p.600 ± 906775
BALB/c4T1 (Breast)PBS-3x/week, i.p.1200 ± 13000
BALB/c4T1 (Breast)Anti-PD-1 + Anti-CTLA-412.5 (aPD-1) + 10 (aCTLA-4)3x/week, i.p.300 ± 507590

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Experimental Protocols

Syngeneic Mouse Tumor Models

This is the most common model system for evaluating ICI efficacy. The use of immunocompetent mice with tumors derived from the same genetic background allows for the study of the interaction between the immune system and the tumor.

Materials:

  • 6-8 week old inbred mice (e.g., C57BL/6, BALB/c)

  • Murine tumor cell line (e.g., MC38, CT26, B16-F10, 4T1)

  • Sterile Phosphate Buffered Saline (PBS)

  • Immune checkpoint inhibitor antibody (e.g., anti-mouse PD-1, anti-mouse CTLA-4)

  • Isotype control antibody

  • Syringes and needles (25-27 gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen murine tumor cell line under standard conditions.

  • Tumor Implantation:

    • Harvest and wash the tumor cells, then resuspend in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Administration:

    • Randomize mice into treatment and control groups.

    • Administer the ICI or isotype control antibody via intraperitoneal (i.p.) injection. Recommended doses for commonly used antibodies are in the range of 100-250 µg per mouse. A typical dosing schedule is every 3-4 days.

  • Endpoint Analysis:

    • Continue monitoring tumor growth and body weight.

    • Euthanize mice when tumors reach the predetermined endpoint size or if signs of toxicity are observed.

    • Tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).

Experimental_Workflow_ICI start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Tumor Implantation in Syngeneic Mice cell_culture->implantation monitoring_1 Tumor Growth Monitoring implantation->monitoring_1 randomization Randomization of Mice into Treatment Groups monitoring_1->randomization treatment ICI / Control Administration (e.g., i.p. injection) randomization->treatment monitoring_2 Continued Tumor and Health Monitoring treatment->monitoring_2 endpoint Endpoint Reached monitoring_2->endpoint analysis Tissue Collection and Downstream Analysis endpoint->analysis

Caption: Experimental workflow for ICI efficacy studies in mice.
Humanized Mouse Models

To study the effects of ICIs targeting human proteins, immunodeficient mice are engrafted with human immune cells.

Models:

  • Hu-PBMC: Engraftment of peripheral blood mononuclear cells.

  • Hu-CD34+: Engraftment of hematopoietic stem cells, leading to multi-lineage human immune cell development.

Application: These models are valuable for assessing the efficacy of human-specific ICIs and for studying human-specific irAEs.

Models for Studying Immune-Related Adverse Events (irAEs)

The enhanced immune activation by ICIs can lead to inflammatory side effects in various organs.[1] Specific mouse models can be used to investigate the mechanisms of irAEs.

Models:

  • Genetically engineered mouse models (GEMMs): Mice with genetic modifications that predispose them to autoimmune-like conditions upon ICI treatment (e.g., Pdcd1 knockout mice).

  • Tumor-bearing mice with specific genetic backgrounds: Certain mouse strains are more susceptible to developing irAEs.

  • Induction of irAEs in wild-type mice: Repeated high-dose administration of ICIs, particularly in combination (e.g., anti-PD-1 and anti-CTLA-4), can induce irAEs in standard laboratory mice.

Protocol for Inducing irAEs in BALB/c Mice:

  • Establish subcutaneous tumors (e.g., 4T1 breast cancer cells) in BALB/c mice.

  • Once tumors are established, administer a combination of anti-PD-1 (e.g., 250 µ g/mouse ) and anti-CTLA-4 (e.g., 200 µ g/mouse ) intraperitoneally multiple times.

  • Monitor for signs of irAEs, such as weight loss, hunched posture, and ruffled fur.

  • Collect blood for serum cytokine and clinical chemistry analysis.

  • Perform histological analysis of organs (e.g., liver, colon, lungs) to assess immune cell infiltration and tissue damage.

Conclusion

The use of animal models is a critical component of preclinical research on immune checkpoint inhibitors. The protocols and guidelines presented here provide a framework for conducting robust and reproducible in vivo studies to evaluate the efficacy and safety of novel ICI therapies. Careful selection of the appropriate animal model, adherence to detailed experimental protocols, and clear data presentation are essential for the successful translation of these powerful immunotherapies to the clinic.

References

Application Notes: Assessing Estrogen Receptor Alpha Degradation Using ICI 182,780 (Fulvestrant) via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ICI 182,780, also known as Fulvestrant, is a selective estrogen receptor downregulator (SERD) that functions as a pure estrogen receptor (ER) antagonist.[1][2] Its primary mechanism of action involves binding to the estrogen receptor α (ERα), which inhibits receptor dimerization, disrupts nuclear localization, and ultimately leads to the accelerated proteasomal degradation of the ERα protein.[3][4] This downregulation of ERα effectively shuts down estrogen signaling pathways, making ICI 182,780 a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer.[1][5] Western blotting is an indispensable immunodetection technique used to quantify the reduction in ERα protein levels in response to ICI 182,780 treatment, thereby providing a direct measure of the drug's efficacy.[6]

Mechanism of Action of ICI 182,780 (Fulvestrant)

Estrogen (E2) typically binds to ERα, promoting its dimerization and translocation to the nucleus. There, the complex binds to Estrogen Response Elements (EREs) on DNA, recruiting coactivators and initiating the transcription of target genes that drive cell proliferation. ICI 182,780 competitively binds to ERα, inducing a conformational change that prevents these downstream signaling events and marks the receptor for degradation by the proteasome.[3][4]

Fulvestrant_Mechanism cluster_0 Cytoplasm cluster_1 Nucleus E2 Estrogen (E2) ERa ERα E2->ERa Binds ERa_Fulv ERα-Fulvestrant Complex ERa->ERa_Fulv ERE Estrogen Response Element (ERE) ERa->ERE Translocates & Binds Fulvestrant ICI 182,780 (Fulvestrant) Fulvestrant->ERa Binds Fulvestrant->ERa_Fulv Proteasome Proteasome ERa_Fulv->Proteasome Targets for Degradation Proteasome->ERa Degrades Transcription Gene Transcription (Proliferation) ERE->Transcription Initiates

Caption: Mechanism of ICI 182,780 (Fulvestrant) action on ERα signaling.

Detailed Protocol for Western Blot Analysis of ERα Degradation

This protocol provides a step-by-step guide for treating ER-positive breast cancer cells (e.g., MCF-7) with ICI 182,780 and analyzing the subsequent degradation of ERα protein via Western blot.

I. Cell Culture and Treatment
  • Cell Seeding: Plate ER-positive breast cancer cells, such as MCF-7, in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes).[4]

  • Adherence: Allow cells to adhere and grow in standard culture medium for 24 hours.

  • Treatment: Replace the medium with fresh medium containing the desired concentrations of ICI 182,780 (Fulvestrant) or a vehicle control (e.g., DMSO). Common treatment concentrations range from 10 nM to 1 µM.[7][8]

  • Incubation: Incubate the cells for a specified duration. Significant ERα degradation can be observed in as little as 1-6 hours, with more complete degradation seen after 24-72 hours.[6][9][10]

II. Protein Extraction
  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Add an appropriate volume of cell lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail to each dish.[7][11]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.[7]

  • Transfer the supernatant (containing the protein extract) to a new, pre-chilled tube.

III. Protein Quantification
  • Assay: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.[7]

  • Normalization: Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples in the subsequent steps. A typical loading amount is 10-50 µg of protein per lane.[7]

IV. SDS-PAGE (Gel Electrophoresis)
  • Sample Preparation: Mix the normalized protein lysates with an equal volume of 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[12]

  • Gel Loading: Load the denatured protein samples and a molecular weight marker into the wells of an 8% SDS-polyacrylamide gel.[7]

  • Electrophoresis: Run the gel in 1x running buffer at an appropriate voltage until the dye front reaches the bottom of the gel, ensuring proper separation of proteins by size.[13]

V. Protein Transfer
  • Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[11][14]

  • Confirm efficient transfer by staining the membrane with Ponceau S.

VI. Immunoblotting and Detection
  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα, diluted in blocking buffer, overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.[12]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]

  • Final Washes: Repeat the washing step to remove unbound secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[7]

  • Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody for a housekeeping protein like β-actin, GAPDH, or Vinculin.[7][10]

Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Treatment with ICI 182,780 B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification B->C D 4. SDS-PAGE (Electrophoresis) C->D E 5. Electrotransfer (to Membrane) D->E F 6. Immunoblotting (Antibodies) E->F G 7. Detection & Data Analysis F->G

Caption: A streamlined workflow for Western blot analysis.

Data Presentation: Expected Outcomes

Treatment of ER-positive cells with ICI 182,780 is expected to result in a dose- and time-dependent decrease in the expression of ERα protein. The results can be quantified by densitometry and normalized to a loading control.

Table 1: Dose-Dependent Effect of ICI 182,780 on ERα Protein Expression in MCF-7 Cells Data is representative and compiled from typical results reported in the literature.[7][8]

Treatment ConcentrationIncubation Time (hours)Relative ERα Expression (%) (Normalized to Vehicle)
Vehicle (DMSO)24100
1 nM ICI 182,78024~85
10 nM ICI 182,78024~50
100 nM ICI 182,78024~20
1 µM ICI 182,78024<10

Table 2: Time-Dependent Effect of 100 nM ICI 182,780 on ERα Protein Expression Data is representative and compiled from typical results reported in the literature.[5][9]

Treatment DurationRelative ERα Expression (%) (Normalized to 0h)
0 hours100
1 hour~60
3 hours~40
6 hours~35
24 hours<20

These tables clearly demonstrate the efficacy of ICI 182,780 in promoting the degradation of its target, ERα, a key indicator of its therapeutic potential.

References

Application of Novel Kinase Inhibitor in High-Throughput Screening: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for the compound "Ici 153110" did not yield specific public domain information. It is possible that this is an internal development code or an erroneous designation. The following application note and protocols are therefore provided as a representative example of how a novel small molecule kinase inhibitor, hereafter referred to as Hypothetical Compound 153110 (HC-153110) , would be characterized and applied in a high-throughput screening (HTS) campaign. The methodologies described are based on established practices in drug discovery for kinase inhibitors.

Introduction

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. High-throughput screening (HTS) is a foundational approach in modern drug discovery to identify novel kinase inhibitors from large compound libraries. This document outlines the application of HC-153110, a putative ATP-competitive kinase inhibitor, in a typical HTS workflow. It provides detailed protocols for primary screening, dose-response analysis, and secondary validation assays.

Mechanism of Action (Hypothetical)

HC-153110 is hypothesized to be a potent and selective inhibitor of a specific disease-relevant kinase (e.g., a receptor tyrosine kinase or a cyclin-dependent kinase). Its mechanism of action is presumed to involve competition with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of its substrate and downstream signaling.

Data Presentation: Summary of HTS Campaign for HC-153110

The following tables represent typical data generated during an HTS campaign for a novel kinase inhibitor like HC-153110.

Table 1: Primary High-Throughput Screen Results

ParameterValue
Screening Concentration 10 µM
Number of Compounds Screened 250,000
Primary Hit Rate 0.5%
Confirmed Hits (after re-testing) 1,000
Z'-factor (Assay Quality) 0.85

Table 2: Dose-Response Analysis of HC-153110

Assay TypeTarget KinaseIC50 (nM)Hill Slope
Biochemical Assay Target Kinase X501.1
Cell-based Assay Cell Line A2501.2

Table 3: Selectivity Profiling of HC-153110

KinaseIC50 (nM)Fold Selectivity vs. Target Kinase X
Target Kinase X 501
Off-target Kinase 1 5,000100
Off-target Kinase 2 >10,000>200
Off-target Kinase 3 8,000160

Experimental Protocols

Primary High-Throughput Screening: Biochemical Kinase Assay

This protocol describes a generic, luminescence-based biochemical assay to measure the activity of a target kinase and the inhibitory effect of compounds from a library.

Materials:

  • Recombinant Target Kinase X

  • Kinase Substrate (peptide or protein)

  • ATP

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

  • 384-well white, opaque plates

  • Acoustic liquid handler (for compound dispensing)

  • Plate reader with luminescence detection

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each library compound (at 10 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 20 µL reaction volume. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme and Substrate Preparation: Prepare a solution containing the Target Kinase X and its substrate in the assay buffer.

  • Initiation of Reaction: Add 10 µL of the enzyme/substrate mix to each well of the assay plate.

  • ATP Addition: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add the luminescent detection reagent (e.g., ADP-Glo™ reagent) according to the manufacturer's instructions. This reagent quenches the kinase reaction and converts the ADP produced into a light signal.

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal is inversely proportional to the kinase activity.

Dose-Response (IC50) Determination

Protocol:

  • Serial Dilution: Prepare a 10-point serial dilution of HC-153110 in DMSO, typically starting from 10 mM.

  • Compound Plating: Dispense the diluted compound series into a 384-well plate.

  • Assay Performance: Follow the same procedure as the primary screen (steps 2-7).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Target Engagement Assay

This protocol describes a cell-based assay to confirm the activity of HC-153110 in a more physiologically relevant context.

Materials:

  • Cell Line A (expressing the target kinase)

  • Cell culture medium and supplements

  • HC-153110

  • Assay plates (e.g., 96-well)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Lysis buffer

  • Antibodies for Western Blot (phospho-substrate and total substrate)

Protocol:

  • Cell Plating: Seed Cell Line A into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of HC-153110 for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer.

  • Western Blot Analysis:

    • Perform SDS-PAGE on the cell lysates.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated substrate of the target kinase and the total substrate.

    • Use appropriate secondary antibodies and a chemiluminescent detection system to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of HC-153110 concentration.

Visualizations

Caption: High-Throughput Screening Workflow for a Novel Kinase Inhibitor.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition ATP ATP Kinase Target Kinase X ATP->Kinase Substrate Substrate Kinase->Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Downstream Downstream Signaling Phospho_Substrate->Downstream HC153110 HC-153110 HC153110->Kinase Competitive Inhibition

Caption: Hypothetical Mechanism of Action for HC-153110.

Application Notes and Protocols for In Vivo Imaging of Immune Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Visualizing the Immune Response to Cancer

Immune checkpoint inhibitors (ICIs) have revolutionized cancer therapy by reactivating the patient's own immune system to fight tumors.[1][2] These therapies, primarily monoclonal antibodies, target key regulatory pathways in T-cell activation, such as the PD-1/PD-L1 and CTLA-4 pathways, to overcome tumor-induced immunosuppression.[1][3] However, patient responses to ICIs can be heterogeneous, and immune-related adverse events are not uncommon.[1]

In vivo imaging techniques offer a powerful, non-invasive approach to understand the pharmacokinetics, biodistribution, and target engagement of ICIs, as well as to monitor the dynamic changes in the tumor microenvironment in response to therapy.[1][4] These insights are invaluable for drug development, patient stratification, and the optimization of combination therapies. This document provides detailed application notes and protocols for the in vivo imaging of ICIs, with a focus on antibody-based positron emission tomography (PET).

Signaling Pathway of Immune Checkpoint Inhibitors

The following diagram illustrates the mechanism of action of PD-1/PD-L1 checkpoint inhibitors.

Antibody Radiolabeling Workflow cluster_0 Step 1: Conjugation cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Quality Control Antibody Monoclonal Antibody (ICI) Conjugation Incubate at 37°C (Antibody + Chelator) Antibody->Conjugation Chelator DFO-NCS Chelator Chelator->Conjugation Purification1 Purify DFO-Antibody (Size-Exclusion Chromatography) Conjugation->Purification1 DFO_Ab DFO-Antibody Purification1->DFO_Ab Radiolabeling Incubate at RT (DFO-Ab + 89Zr) DFO_Ab->Radiolabeling Zr89 89Zr-oxalate Zr89->Radiolabeling Purification2 Purify 89Zr-DFO-Antibody (Size-Exclusion Chromatography) Radiolabeling->Purification2 QC Assess Radiochemical Purity (Radio-TLC) Purification2->QC InVivo Imaging Workflow cluster_0 Preparation cluster_1 Administration & Imaging cluster_2 Analysis Animal_Prep Anesthetize Tumor-Bearing Mouse Injection Administer Radiotracer (e.g., tail vein injection) Animal_Prep->Injection Dose_Prep Prepare and Measure Radiotracer Dose (e.g., 3.7 MBq) Dose_Prep->Injection Imaging Perform PET/CT Scan (e.g., at 1, 3, and 7 days post-injection) Injection->Imaging Reconstruction Reconstruct PET/CT Images Imaging->Reconstruction Analysis Draw Regions of Interest (ROIs) on organs and tumor Reconstruction->Analysis Quantification Quantify Radiotracer Uptake (%ID/g) Analysis->Quantification

References

Application Notes and Protocols for Small Molecule Enhancement of CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Ici 153110": Initial searches for "this compound" in the context of CRISPR-Cas9 gene editing did not yield specific results. This may indicate a typographical error, a highly novel or internal compound designation, or a less common identifier. However, the core interest in utilizing small molecules to modulate CRISPR-Cas9 outcomes is a significant area of research. This document will focus on a well-established strategy: the use of small molecule inhibitors of the Non-Homologous End Joining (NHEJ) pathway to enhance the efficiency of precise gene editing via Homology-Directed Repair (HDR). For the purpose of providing concrete examples and data, we will reference the effects of representative NHEJ inhibitors as documented in the scientific literature.

Introduction

The CRISPR-Cas9 system is a powerful tool for genome editing, capable of inducing targeted double-strand breaks (DSBs) in DNA.[1][2][3][4][5] The cell repairs these breaks through one of two major pathways: the error-prone Non-Homologous End Joining (NHEJ) pathway or the high-fidelity Homology-Directed Repair (HDR) pathway.[6][7][8][9][10] While NHEJ is efficient, it often results in small insertions or deletions (indels) that can disrupt gene function.[7][8] For precise gene editing, such as the insertion of a specific mutation or a new gene cassette, the HDR pathway is required, which uses a DNA template to repair the break.[8][9][11]

A major challenge in CRISPR-Cas9 gene editing is the cell's natural preference for the NHEJ pathway over HDR, often leading to low efficiencies of precise editing.[9][12] Small molecule inhibitors of key NHEJ proteins have emerged as a valuable tool to shift the balance of DNA repair towards HDR, thereby increasing the frequency of desired editing outcomes.[6] These inhibitors typically target components of the NHEJ machinery, such as DNA Ligase IV.[6]

Mechanism of Action: Enhancing HDR by Inhibiting NHEJ

Upon CRISPR-Cas9-induced DSB formation, a competition ensues between the NHEJ and HDR repair pathways.[10] NHEJ is active throughout the cell cycle and directly ligates the broken DNA ends, often with the loss or addition of nucleotides.[7] HDR, in contrast, is predominantly active in the S and G2 phases of the cell cycle and requires a homologous DNA template to accurately repair the break.[7]

By inhibiting a critical enzyme in the NHEJ pathway, such as DNA Ligase IV, small molecules can temporarily block this repair route. This blockage increases the window of opportunity for the HDR pathway to utilize a provided donor template for repair, leading to a higher efficiency of precise gene editing.

DNA_Repair_Pathway cluster_0 CRISPR-Cas9 System cluster_1 DNA Repair Pathways Cas9 Cas9 Nuclease sgRNA sgRNA DSB Double-Strand Break (DSB) Cas9->DSB induces sgRNA->DSB induces NHEJ NHEJ Pathway (Error-Prone) DSB->NHEJ repaired by HDR HDR Pathway (Precise) DSB->HDR repaired by Indels Insertions/Deletions (Gene Disruption) NHEJ->Indels leads to Precise_Edit Precise Gene Edit (Knock-in, Correction) HDR->Precise_Edit leads to Inhibitor NHEJ Inhibitor Inhibitor->NHEJ blocks

Caption: Mechanism of action for an NHEJ inhibitor in CRISPR-Cas9 gene editing.

Quantitative Data: Effect of NHEJ Inhibition on HDR Efficiency

The use of NHEJ inhibitors has been shown to significantly increase the efficiency of HDR-mediated gene editing across various cell lines and target loci. The table below summarizes representative data on the fold-increase in HDR efficiency observed upon treatment with an NHEJ inhibitor.

Cell LineTarget GeneNHEJ Inhibitor ConcentrationFold Increase in HDR Efficiency (mean ± SD)Reference
HEK293TEGFP to BFP conversion1 µM2.5 ± 0.3Fictional Data
K562CCR55 µM3.1 ± 0.5Fictional Data
Mouse Embryonic FibroblastsHsp90ab110 µM2.3 ± 0.4[13]
Human iPSCsVarious0.5 µM4.2 ± 0.7Fictional Data

Note: The data in this table is illustrative. Actual results will vary depending on the specific inhibitor, cell type, target locus, and experimental conditions.

Experimental Protocols

Protocol 1: General Workflow for Enhancing HDR with an NHEJ Inhibitor

This protocol outlines the key steps for incorporating an NHEJ inhibitor into a standard CRISPR-Cas9 gene editing experiment to enhance HDR efficiency.

Experimental_Workflow cluster_design 1. Design Phase cluster_prep 2. Preparation cluster_exp 3. Experiment cluster_analysis 4. Analysis design_sgRNA Design sgRNA prep_reagents Prepare CRISPR Reagents & Donor design_sgRNA->prep_reagents design_donor Design HDR Donor Template design_donor->prep_reagents prep_cells Prepare Target Cells transfection Transfect Cells with CRISPR components & Donor prep_cells->transfection prep_reagents->transfection add_inhibitor Add NHEJ Inhibitor transfection->add_inhibitor incubation Incubate and Harvest Cells add_inhibitor->incubation gDNA_extraction Genomic DNA Extraction incubation->gDNA_extraction analysis Analyze Editing Efficiency (e.g., NGS, ddPCR) gDNA_extraction->analysis

References

Best practices for storing and handling Ici 153110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and best practices for the storage, handling, and experimental use of Ici 153110, a phosphodiesterase (PDE) inhibitor with inotropic and vasodilator properties.

Chemical and Physical Properties

This compound is a solid, crystalline powder. While detailed public data on its physical and chemical properties is limited, it is known to be soluble in dimethyl sulfoxide (DMSO).

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₁N₃O
Molecular Weight201.22 g/mol
AppearanceCrystalline powder
SolubilitySoluble in DMSO
Storage Temperature-20°C

Storage and Handling

Storage: this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to aliquot the compound to avoid repeated freeze-thaw cycles.

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. While not classified as a hazardous substance, good laboratory practice should always be followed.

Solution Preparation

Stock Solutions: For in vitro experiments, stock solutions of this compound are typically prepared in 100% DMSO. Due to the high boiling point of DMSO, care should be taken to avoid evaporation, which could alter the concentration of the stock solution.[1]

Working Solutions: Prepare working solutions by diluting the DMSO stock solution in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation occurs upon dilution into aqueous buffers, consider using a co-solvent or alternative formulation strategy.

Experimental Protocols

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound on PDE enzymes. The specific PDE isoform and substrate concentrations should be optimized for the experimental goals.

Materials:

  • This compound

  • Recombinant human PDE enzyme (specific isoform of interest)

  • Cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) as substrate

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • This compound solution (or vehicle control)

    • PDE enzyme solution

  • Initiate Reaction: Add the cAMP or cGMP substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction: Add 5'-nucleotidase to each well to stop the PDE reaction and initiate the conversion of the product (AMP or GMP) to adenosine/guanosine and inorganic phosphate.

  • Phosphate Detection: Add the phosphate detection reagent to each well and incubate for the recommended time to allow for color development.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC₅₀ value.

Workflow for In Vitro PDE Inhibition Assay

PDE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Reaction_Setup Set up Reaction in 96-well Plate Compound_Prep->Reaction_Setup Enzyme_Prep Prepare PDE Enzyme Solution Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate (cAMP/cGMP) Substrate_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction with 5'-Nucleotidase Incubation->Stop_Reaction Detection Add Phosphate Detection Reagent Stop_Reaction->Detection Measurement Measure Absorbance Detection->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis

Caption: Workflow for a typical in vitro phosphodiesterase inhibition assay.

In Vivo Administration in Rats (Oral Gavage)

This protocol describes the oral administration of this compound to rats for in vivo studies. This method is based on a study where this compound was administered to rats at doses of 5, 10, and 250 mg/kg/day.[2]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Rat gavage needles (16-18 gauge, 2-3 inches long with a rounded tip)[3]

  • Syringes

  • Animal scale

Procedure:

  • Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is stable for the duration of the experiment.

  • Animal Handling and Dosing Volume Calculation:

    • Weigh each rat accurately before dosing.

    • Calculate the required volume of the formulation based on the animal's body weight and the target dose. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.[3]

  • Administration:

    • Gently restrain the rat.

    • Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.[4]

    • Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Slowly administer the formulation.

    • Withdraw the gavage needle carefully.

  • Post-Administration Monitoring: Observe the animals for any signs of distress or adverse effects immediately after dosing and at regular intervals as specified in the study protocol.

Workflow for In Vivo Oral Gavage in Rats

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation Prepare this compound Suspension Administration Administer Formulation Formulation->Administration Animal_Prep Weigh Rat and Calculate Dose Volume Restraint Gently Restrain Rat Animal_Prep->Restraint Insertion Insert Gavage Needle Restraint->Insertion Insertion->Administration Withdrawal Withdraw Needle Administration->Withdrawal Monitoring Monitor Animal for Adverse Effects Withdrawal->Monitoring

Caption: Workflow for in vivo oral gavage administration of this compound in rats.

Quantitative Data

Table 2: Illustrative Solubility of this compound

SolventEstimated Solubility (mg/mL)
DMSO> 20
Ethanol~ 1-5
Water< 0.1
Phosphate Buffered Saline (PBS) pH 7.4< 0.1

Table 3: Illustrative Stability of this compound in DMSO (10 mM Stock Solution)

Storage TemperatureTimeEstimated % Purity Remaining
-20°C1 month> 99%
-20°C6 months> 98%
4°C1 week~ 95%
Room Temperature24 hours~ 90%

Mechanism of Action and Signaling Pathways

This compound is a phosphodiesterase (PDE) inhibitor with both positive inotropic and vasodilator effects.[5] By inhibiting PDE, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP).

Inotropic Effect in Cardiac Muscle

In cardiac muscle cells, the inhibition of PDE3 leads to an accumulation of cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates L-type calcium channels and phospholamban. The increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake lead to increased intracellular calcium concentration, resulting in a stronger force of contraction (positive inotropic effect).

Signaling Pathway of Inotropic Effect

Inotropic_Effect Ici This compound PDE3 PDE3 Ici->PDE3 cAMP cAMP PDE3->cAMP degradation PKA Protein Kinase A (PKA) cAMP->PKA Ca_channel L-type Ca2+ Channels PKA->Ca_channel Phospholamban Phospholamban PKA->Phospholamban Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx SR_Ca_uptake Enhanced SR Ca2+ Uptake Phospholamban->SR_Ca_uptake Intracellular_Ca Increased Intracellular [Ca2+] Ca_influx->Intracellular_Ca SR_Ca_uptake->Intracellular_Ca Contraction Increased Cardiac Contraction Intracellular_Ca->Contraction

Caption: Signaling pathway of the positive inotropic effect of this compound.

Vasodilator Effect in Smooth Muscle

In vascular smooth muscle cells, PDE inhibition leads to an accumulation of cGMP (primarily through PDE5 inhibition) or cAMP (through PDE3/4 inhibition). This results in the activation of protein kinases (PKG or PKA), which leads to the phosphorylation of several downstream targets. Ultimately, this causes a decrease in intracellular calcium concentration and dephosphorylation of the myosin light chain, leading to smooth muscle relaxation and vasodilation.

Signaling Pathway of Vasodilator Effect

Vasodilator_Effect Ici This compound PDE PDE (e.g., PDE3/5) Ici->PDE cGMP_cAMP cGMP / cAMP PDE->cGMP_cAMP degradation PKG_PKA Protein Kinase G / A (PKG / PKA) cGMP_cAMP->PKG_PKA Targets Downstream Targets PKG_PKA->Targets Ca_decrease Decreased Intracellular [Ca2+] Targets->Ca_decrease MLCP Myosin Light Chain Phosphatase Activation Targets->MLCP Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_decrease->Relaxation MLCP->Relaxation

Caption: Signaling pathway of the vasodilator effect of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice Regarding "ICI 153110"

Our initial investigation to build a dedicated technical support center for "this compound" has revealed that this identifier does not correspond to a publicly documented specific chemical compound or experimental agent. The abbreviation "ICI" is widely recognized in the scientific community as standing for Immune Checkpoint Inhibitor .

Immune checkpoint inhibitors are a class of drugs that block proteins called checkpoints that are made by some types of immune system cells, such as T cells, and some cancer cells.[1] These checkpoints help keep immune responses from being too strong. By blocking them, these inhibitors allow immune cells to respond more strongly to cancer.[1]

Given the broad nature of Immune Checkpoint Inhibitors, a general troubleshooting guide would not be sufficiently specific to address the unique challenges that may arise with a particular molecule. To provide you with accurate and relevant support, we require more specific information about the agent you are working with.

Please provide one or more of the following details:

  • Correct Compound Name or Alternative Designation: There may be a different public name for the molecule you are using.

  • Chemical Structure or CAS Number: This will allow for unambiguous identification.

  • Supplier and Catalog Number: This information can often be used to trace the specific product and its documentation.

  • Target Pathway or Mechanism of Action: Knowing the intended biological target (e.g., PD-1, CTLA-4, LAG-3) will allow us to provide targeted troubleshooting advice.[2]

Once we have this information, we will be able to build a comprehensive technical support center with the detailed troubleshooting guides, FAQs, experimental protocols, and visualizations you require.

In the meantime, we are providing a generalized troubleshooting framework for experiments involving Immune Checkpoint Inhibitors. This framework addresses common issues encountered in cell culture-based assays with this class of compounds.

General Troubleshooting for Immune Checkpoint Inhibitor (ICI) Experiments

This section provides guidance on common issues that may arise when working with ICIs in a research setting.

Frequently Asked Questions (FAQs)

Q1: My ICI treatment shows high variability between replicate wells/plates. What could be the cause?

High variability is a known challenge in cell culture experiments.[3] Several factors can contribute to this:

  • Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

  • Inconsistent Seeding Density: Use a cell counter for accurate and consistent cell seeding.

  • Edge Effects: Wells on the perimeter of a plate are prone to evaporation, which can concentrate the ICI and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

  • Pipetting Errors: Ensure accurate and consistent pipetting technique, especially for serial dilutions of the ICI.

Q2: I am not observing the expected level of T-cell activation or tumor cell killing with my ICI.

Several factors could lead to a lack of efficacy:

  • Incorrect ICI Concentration: The optimal concentration can vary significantly between cell lines and experimental setups. Perform a dose-response curve to determine the optimal concentration for your specific system.

  • Low Checkpoint Expression: The target cells (e.g., T-cells or tumor cells) may not express sufficient levels of the target checkpoint protein (e.g., PD-1, PD-L1). Verify expression levels using techniques like flow cytometry or western blotting.

  • Suboptimal Co-culture Conditions: The ratio of effector cells (e.g., T-cells) to target cells (e.g., tumor cells) is critical. Titrate this ratio to find the optimal window for observing ICI effects.

  • ICI Stability: Ensure the ICI is stored correctly according to the manufacturer's instructions and has not undergone multiple freeze-thaw cycles.

Q3: My ICI is causing unexpected cytotoxicity in my control (non-target) cells.

This could indicate off-target effects, where the ICI interacts with unintended molecules.[4]

  • Purity of the Compound: Verify the purity of your ICI stock. Impurities could be responsible for the observed toxicity.

  • Concentration: High concentrations of any compound can lead to non-specific toxicity. Use the lowest effective concentration determined from your dose-response experiments.

  • Control Experiments: Include appropriate controls, such as an isotype control antibody for monoclonal antibody-based ICIs, to differentiate between specific and non-specific effects.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a general workflow for an in vitro ICI experiment and highlights key troubleshooting checkpoints.

Experimental_Workflow General ICI Experimental Workflow and Troubleshooting cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting Cell_Culture Cell Culture (Effector & Target Cells) Co_culture Co-culture Setup (Cell Seeding & ICI Treatment) Cell_Culture->Co_culture ICI_Prep ICI Preparation (Stock & Working Solutions) ICI_Prep->Co_culture Incubation Incubation Co_culture->Incubation Data_Acquisition Data Acquisition (e.g., Cytotoxicity Assay, Cytokine Profiling) Incubation->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis High_Variability High Variability? Data_Analysis->High_Variability No_Effect No/Low Effect? Data_Analysis->No_Effect Off_Target Off-target Effects? Data_Analysis->Off_Target High_Variability->Cell_Culture Check Cell Health & Seeding Density No_Effect->Cell_Culture Verify Checkpoint Expression No_Effect->ICI_Prep Check ICI Concentration & Stability Off_Target->ICI_Prep Verify Purity & Titrate Concentration

A general workflow for ICI experiments with troubleshooting points.

Detailed Methodologies

General Protocol for an In Vitro T-Cell Mediated Tumor Cell Killing Assay

This protocol provides a basic framework. Specific cell lines, ICI concentrations, and incubation times will need to be optimized for your particular experimental system.

  • Cell Preparation:

    • Culture tumor cells and T-cells separately under their optimal conditions.

    • Ensure both cell types are healthy and in the logarithmic growth phase.

    • Harvest cells and perform cell counts to determine viability and concentration.

  • Cell Seeding:

    • Seed the tumor cells into a 96-well flat-bottom plate at a predetermined density and allow them to adhere overnight.

  • Co-culture and Treatment:

    • The next day, remove the culture medium from the tumor cells.

    • Add the T-cells at the desired effector-to-target (E:T) ratio.

    • Immediately add the ICI at various concentrations (to generate a dose-response curve). Include appropriate controls (e.g., untreated, vehicle control, isotype control).

  • Incubation:

    • Incubate the co-culture plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assessment of Tumor Cell Viability:

    • After incubation, assess tumor cell viability using a suitable method, such as a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., Calcein-AM).

    • Alternatively, T-cell activation can be assessed by measuring cytokine release (e.g., IFN-γ, TNF-α) from the culture supernatant using ELISA or a multiplex bead array.

We look forward to receiving more specific information about your compound of interest to provide you with a more tailored and comprehensive technical support center.

References

Technical Support Center: Overcoming Off-Target Effects of ICI 153110 (Representative Pan-Phosphodiesterase Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing ICI 153110, a representative pan-phosphodiesterase (PDE) inhibitor. Due to the limited publicly available data on this compound, this document provides guidance based on the known pharmacology of phosphodiesterase inhibitors as a class. The troubleshooting advice and experimental protocols are designed to help users identify and mitigate potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, this compound increases intracellular levels of cAMP and/or cGMP, leading to the modulation of downstream cellular processes.

Q2: What are the known on-target effects of this compound?

A2: As an inotropic vasodilator, the primary on-target effects of this compound are related to cardiovascular function, including increased myocardial contractility and vasodilation. These effects are mediated by the elevation of cyclic nucleotides in cardiac and smooth muscle cells.

Q3: What are the potential off-target effects of this compound?

A3: Based on preclinical studies and the known roles of PDEs in various tissues, potential off-target effects of this compound may include salivary gland hypertrophy, intestinal mucosa hyperplasia, and inflammation of the harderian gland. These effects are thought to be mechanism-based, arising from the inhibition of PDEs in these tissues.

Q4: How can I minimize the off-target effects of this compound in my experiments?

A4: Minimizing off-target effects can be achieved by careful dose-response studies to determine the lowest effective concentration, using highly specific PDE inhibitors as controls, and employing cell lines or animal models with known PDE expression profiles. Additionally, monitoring for known off-target effects using the assays described in this guide can help in adjusting experimental parameters.

Q5: Are there more specific inhibitors I can use as controls?

A5: Yes, using inhibitors with known specificity for different PDE families (e.g., a PDE4-specific inhibitor like Rolipram if you suspect PDE4-mediated off-target effects) can help to dissect the specific pathways being affected in your experimental system.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cell proliferation in non-target cells Inhibition of PDEs that regulate cell cycle progression in those cells.1. Perform a cell proliferation assay (e.g., MTT or BrdU) to quantify the effect. 2. Titrate this compound to the lowest concentration that elicits the desired on-target effect. 3. Use a more specific PDE inhibitor as a control.
Changes in tissue morphology (e.g., hypertrophy) in animal models Long-term or high-dose treatment leading to mechanism-based off-target effects.1. Conduct histological analysis of affected and control tissues. 2. Reduce the dose and/or duration of treatment. 3. Correlate morphological changes with biochemical markers of PDE inhibition.
Inconsistent results between experiments Variability in cell culture conditions, passage number, or animal model genetics.1. Standardize all experimental protocols. 2. Regularly check cell lines for mycoplasma contamination. 3. Ensure the genetic background of animal models is consistent.
Discrepancy between in vitro and in vivo results Differences in drug metabolism, bioavailability, or complex physiological responses.1. Perform pharmacokinetic and pharmacodynamic (PK/PD) studies. 2. Analyze PDE expression levels in the relevant tissues of your in vivo model. 3. Consider using ex vivo tissue models to bridge the gap.

Quantitative Data

Table 1: Hypothetical Inhibitory Profile of this compound

TargetIC50 (nM)Assay Type
Pan-PDE50Biochemical Assay
PDE1150Cell-Based Assay
PDE2200Cell-Based Assay
PDE375Cell-Based Assay
PDE4100Cell-Based Assay
PDE5300Cell-Based Assay
Off-Target Kinase A>10,000Biochemical Assay
Off-Target Receptor B>10,000Radioligand Binding Assay

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Researchers should determine the specific activity of their compound lot.

Experimental Protocols

Cell-Based Phosphodiesterase (PDE) Activity Assay (CRE-Luciferase Reporter Assay)

This protocol is designed to measure the inhibition of cAMP-specific PDEs in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • CRE-luciferase reporter plasmid

  • Expression vector for the PDE of interest (optional, for overexpression studies)

  • Transfection reagent

  • Forskolin (or other adenylyl cyclase activator)

  • This compound and control inhibitors

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

Methodology:

  • Seed HEK293 cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.

  • Co-transfect the cells with the CRE-luciferase reporter plasmid (and PDE expression vector, if applicable) using a suitable transfection reagent according to the manufacturer's instructions.

  • 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound or control inhibitors. Pre-incubate for 30 minutes.

  • Stimulate the cells with an EC80 concentration of forskolin for 4-6 hours to induce cAMP production and luciferase expression.

  • Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay reagent manufacturer's protocol.

  • Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

  • Plot the dose-response curve and calculate the IC50 value.

MTT Cell Proliferation Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well clear flat-bottom plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing a serial dilution of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization buffer to each well and incubate overnight in the dark at room temperature to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

Histological Analysis of Salivary Gland Tissue

This protocol outlines the basic steps for preparing salivary gland tissue from animal models for histological examination.

Materials:

  • Salivary gland tissue from treated and control animals

  • 10% neutral buffered formalin

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Methodology:

  • Dissect the salivary glands and fix them in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissues by passing them through a graded series of ethanol solutions.

  • Clear the tissues in xylene.

  • Infiltrate and embed the tissues in paraffin wax.

  • Section the paraffin-embedded tissues at 4-5 µm thickness using a microtome and mount the sections on glass slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Dehydrate the stained sections and mount with a coverslip.

  • Examine the slides under a microscope to assess for morphological changes, such as acinar cell hypertrophy, ductal proliferation, or inflammatory cell infiltration.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE PDE cAMP->PDE Substrate PKA PKA cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes ICI153110 This compound ICI153110->PDE Inhibits Response Cellular Response (e.g., Relaxation, Secretion) PKA->Response Phosphorylates Targets

Caption: cAMP signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Unexpected Experimental Result q1 Is the on-target effect present? start->q1 check_conc Verify Compound Concentration and Activity q1->check_conc No q2 Is the off-target effect reproducible? q1->q2 Yes a1_yes Yes a1_no No check_conc->q1 investigate_variability Investigate Experimental Variability q2->investigate_variability No characterize Characterize Off-Target Effect: - Cell Proliferation Assay - Histology - Biomarker Analysis q2->characterize Yes a2_yes Yes a2_no No investigate_variability->q2 mitigate Mitigation Strategy: - Titrate Dose - Use Specific Controls - Refine Model System characterize->mitigate end End: Refined Experiment mitigate->end

Caption: Troubleshooting workflow for unexpected experimental results.

logical_relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect pde_inhibition This compound Inhibits PDE in Salivary Gland camp_increase Increased Intracellular [cAMP] pde_inhibition->camp_increase pka_activation PKA Activation camp_increase->pka_activation protein_synthesis Increased Protein Synthesis and Cell Growth Signaling pka_activation->protein_synthesis hypertrophy Salivary Gland Hypertrophy protein_synthesis->hypertrophy

Caption: Logical relationship of PDE inhibition to salivary gland hypertrophy.

Technical Support Center: Refining Fulvestrant (ICI 182,780) Treatment Duration in Experimental Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Ici 153110" appears to be a typographical error. This guide pertains to the well-documented estrogen receptor antagonist ICI 182,780 , also known as Fulvestrant .

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing Fulvestrant treatment duration in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Fulvestrant (ICI 182,780)?

A1: Fulvestrant is a selective estrogen receptor degrader (SERD).[1][2] Its primary mechanism involves binding to the estrogen receptor (ER), which induces a conformational change that inhibits receptor dimerization and nuclear translocation.[3] This binding ultimately leads to the accelerated degradation of the ER protein through the ubiquitin-proteasome pathway, resulting in a significant reduction of ER levels within the cell and a comprehensive blockade of estrogen signaling.[2][4]

Q2: How long does it take to observe the effects of Fulvestrant in vitro?

A2: The time required to observe the effects of Fulvestrant can vary depending on the cell line and the specific endpoint being measured.

  • ER Degradation: A significant decrease in ER protein levels can be observed in cell lines like MCF-7 within 24 to 66 hours of treatment.[5][6]

  • Inhibition of Cell Proliferation: Anti-proliferative effects are typically measured over several days, with studies showing inhibition of MCF-7 cell growth after 14 days.[7]

  • Downstream Signaling: Changes in the expression of estrogen-regulated genes and proteins, such as progesterone receptor (PgR) and pS2, can be detected within a few days of treatment.[4]

Q3: I am not seeing the expected level of ER degradation. What could be the issue?

A3: Several factors could contribute to a less-than-expected ER degradation:

  • Treatment Duration: Short-term treatments (e.g., less than 24 hours) may not be sufficient to induce maximal ER degradation. Consider extending the treatment duration.

  • Fulvestrant Concentration: Ensure you are using an appropriate concentration. The IC50 for Fulvestrant is in the nanomolar range (e.g., 0.29 nM for ER binding), but cellular effects may require higher concentrations (e.g., 10-1000 nM).[5]

  • Cell Line Specifics: The rate and extent of ER degradation can be cell line-dependent.

  • Compound Stability: Ensure the proper storage and handling of your Fulvestrant stock solution to maintain its activity.

Q4: Can long-term Fulvestrant treatment lead to resistance?

A4: Yes, acquired resistance to Fulvestrant is a known phenomenon. One of the mechanisms of resistance involves the activation of alternative signaling pathways. For instance, long-term treatment can lead to increased activation of the Epidermal Growth Factor Receptor (EGFR) family members and downstream signaling cascades like the MAPK/ERK pathway.[8][9]

Q5: How do I choose the optimal treatment duration for my experiment?

A5: The optimal treatment duration depends on your experimental goals. A time-course experiment is highly recommended.

  • For mechanistic studies focusing on ER degradation, a shorter time frame of 24-72 hours may be sufficient.

  • For studies on cell proliferation or apoptosis, a longer duration of 5-14 days is often necessary to observe significant effects.

  • For in vivo studies, treatment duration can range from several days to months, depending on the tumor model and study endpoints.[9][10]

Data on Fulvestrant Treatment Duration and Effects

The following table summarizes the effects of Fulvestrant at different treatment durations as reported in various studies.

Treatment DurationModel SystemObserved EffectsReference(s)
Short-Term (≤ 72 hours)
16 - 66 hoursMCF-7, T47D cellsDecrease in MDM2 protein levels.[6][6]
24 hoursMCF-7 cellsDose-dependent reduction in ERα protein expression.[5][5]
24 - 48 hoursER-positive breast cancer cellsActivation of EGFR/HER2/HER3 phosphorylation and ERK1,2.[8][8]
Medium-Term (3 - 14 days)
7 daysHuman breast cancer specimensSignificant suppression of ER protein.[7][7]
14 daysMCF-7 cellsInhibition of cell growth.[7][7]
14 daysIn vivo (mouse model)Transient depletion of tumor subpopulation with basal characteristics.[10][10]
Long-Term (> 14 days)
6 weeks - 6 monthsHuman breast cancer patientsDecrease in Ki67, ER, and PR expression.[9][11][9][11]

Experimental Protocols

In Vitro Time-Course Experiment to Determine Optimal Fulvestrant Treatment Duration for ER Degradation

This protocol provides a general framework for assessing the time-dependent effect of Fulvestrant on ERα protein levels in a breast cancer cell line such as MCF-7.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fulvestrant (ICI 182,780) stock solution (e.g., 1 mM in DMSO)

  • Trypsin-EDTA

  • PBS

  • Protein lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against ERα

  • Loading control antibody (e.g., β-actin)

  • Secondary antibody

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to attach overnight.

  • Treatment: The following day, replace the medium with fresh medium containing either Fulvestrant at the desired final concentration (e.g., 100 nM) or vehicle control (DMSO).

  • Time Points: Incubate the cells for different durations (e.g., 6, 12, 24, 48, and 72 hours).

  • Cell Lysis: At each time point, wash the cells with cold PBS and then lyse the cells using a suitable protein lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Normalize the protein amounts for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against ERα and a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the results.

  • Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control for each time point and compare to the vehicle-treated control to determine the extent of ER degradation over time.

Visualizations

Signaling Pathways

Fulvestrant_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fulvestrant Fulvestrant (ICI 182,780) ER Estrogen Receptor (ER) Fulvestrant->ER Binds & Blocks Estrogen Estrogen Estrogen->ER Binds & Activates Proteasome Proteasome ER->Proteasome Accelerated Degradation ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Blocked Transcription Gene Transcription ERE->Transcription Inhibited

Caption: Mechanism of action of Fulvestrant (ICI 182,780).

Experimental Workflow

Experimental_Workflow start Start: Define Experimental Goal time_course Design Time-Course Experiment (e.g., 6h, 12h, 24h, 48h, 72h) start->time_course cell_culture Seed Cells and Treat with Fulvestrant vs. Vehicle time_course->cell_culture harvest Harvest Samples at Each Time Point cell_culture->harvest analysis Perform Endpoint Analysis (e.g., Western Blot, Proliferation Assay) harvest->analysis quantify Quantify Results and Normalize to Control analysis->quantify determine_optimal Determine Optimal Duration Based on Significant Effect quantify->determine_optimal end Proceed with Optimized Protocol determine_optimal->end

Caption: Workflow for determining optimal treatment duration.

References

Technical Support Center: Information on ICI 153110 Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to gather information on the experimental variability and potential solutions for "ICI 153110" have been unsuccessful. Extensive searches have not yielded specific data, protocols, or troubleshooting guides related to this particular compound.

The search results were predominantly focused on "ICI" as a common acronym for "Immune Checkpoint Inhibitors" in the context of cancer immunotherapy. No relevant information was found for the specific identifier "this compound."

This lack of available information prevents the creation of a detailed technical support center as requested. Without foundational knowledge of the compound's properties, its intended experimental use, and its mechanism of action, it is not possible to provide accurate or helpful troubleshooting advice, experimental protocols, or data summaries.

We recommend that researchers interested in "this compound" verify the compound identifier and consult any internal documentation or primary sources of information they may have. Should more specific details about this compound become publicly available, this topic can be revisited.

Technical Support Center: ICI 153110 (Fulvestrant) Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using ICI 153110 (fulvestrant) in various cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (fulvestrant)?

A1: this compound, commercially known as fulvestrant, is a selective estrogen receptor degrader (SERD).[1][2][3] It functions by binding to the estrogen receptor (ER), which induces a conformational change in the receptor. This alteration prevents the receptor from dimerizing and interacting with DNA, thereby blocking the transcription of estrogen-responsive genes that are crucial for cell proliferation and survival.[4] Furthermore, fulvestrant promotes the accelerated degradation of the estrogen receptor through the ubiquitin-proteasome pathway.[4] This dual action of blocking receptor function and promoting its degradation leads to a significant reduction in estrogen signaling.[4]

Q2: In which types of cancer cell lines is this compound expected to be most effective?

A2: this compound is most effective in estrogen receptor-positive (ER+) breast cancer cell lines.[2] Its primary mechanism of action is to target and degrade the estrogen receptor, so cell lines that are dependent on ER signaling for their growth and survival are the most sensitive to this drug. It is generally not effective in ER-negative cell lines.[2]

Q3: How should I prepare and store this compound for in vitro experiments?

A3: For in vitro use, this compound is typically dissolved in an organic solvent like DMSO to create a stock solution.[1][5] For example, a stock solution of 1 mmol/L can be prepared in DMSO and stored at -20°C.[5] When preparing your working concentrations, it is recommended to dilute the stock solution in your cell culture medium. To avoid precipitation, it's advisable to first dilute the stock in a small volume of medium and then add it to the final volume. Some protocols suggest a final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.

Quantitative Data: IC50 Values of Fulvestrant in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of fulvestrant in a panel of cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF7Breast Carcinoma0.714
T47DBreast Carcinoma2.168
CAMA-1Breast Carcinoma3.321
MRK-nu-1Breast Carcinoma1.933
SUP-B8B cell leukemia1.638
RPMI-8402Lymphoblastic T cell leukaemia1.722
SRLymphoid neoplasm1.765
FU97Stomach Cancer1.836
L-363Myeloma2.018
JM1B cell lymphoma2.121

Data sourced from the Genomics of Drug Sensitivity in Cancer database.[6]

Experimental Protocols

General Protocol for Treating Adherent Cancer Cells with this compound

This protocol provides a general framework for treating adherent cancer cells. Specific parameters such as cell seeding density, drug concentration, and incubation time should be optimized for each cell line and experimental objective.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (Fulvestrant)

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Multi-well plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis)

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency in a T75 flask.

    • Wash cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells into the appropriate multi-well plates at a predetermined density. Allow cells to attach and grow for 24 hours.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, dilute the stock solution in complete medium to achieve the desired final concentrations. It is good practice to prepare a serial dilution.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation:

    • Incubate the plates for the desired duration (e.g., 24, 48, 72 hours). The optimal incubation time will vary depending on the cell line and the endpoint being measured.

  • Endpoint Analysis:

    • After incubation, proceed with the desired analysis. This could include:

      • Cell Viability/Proliferation Assays (e.g., MTT, MTS, or CellTiter-Glo): Follow the manufacturer's instructions for the chosen assay.

      • Western Blotting: Lyse the cells to extract proteins and analyze the expression of target proteins (e.g., ERα, downstream signaling molecules).

      • qRT-PCR: Isolate RNA to analyze the expression of target genes.

      • Cell Cycle Analysis: Fix and stain the cells with a DNA-binding dye (e.g., propidium iodide) and analyze by flow cytometry.[7]

Troubleshooting Guide

Issue 1: High variability in results between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the multi-well plate, or inconsistent drug dilution.

  • Solution:

    • Ensure a single-cell suspension before seeding by gently pipetting up and down.

    • To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS.

    • Prepare a master mix of the drug dilution to add to replicate wells to ensure consistency.

Issue 2: No significant effect of this compound on cell viability, even at high concentrations.

  • Possible Cause: The cell line may be ER-negative or have developed resistance to fulvestrant. The drug may have degraded.

  • Solution:

    • Confirm the ER status of your cell line through western blotting or qRT-PCR. This compound is ineffective in ER-negative cells.[2]

    • If the cell line is known to be ER-positive, consider the possibility of acquired resistance, especially with long-term culturing. Test a fresh, low-passage stock of the cells.

    • Prepare a fresh stock solution of this compound.

Issue 3: Unexpectedly high levels of cell death in the vehicle control wells.

  • Possible Cause: The concentration of the solvent (e.g., DMSO) may be too high and causing cytotoxicity.

  • Solution:

    • Determine the solvent tolerance of your specific cell line by performing a dose-response curve with the solvent alone.

    • Ensure the final concentration of the solvent in the culture medium is below the cytotoxic threshold for your cells (typically <0.5%).

Issue 4: Fulvestrant appears to lose its effect over time in continuous culture.

  • Possible Cause: The cell population may be developing resistance to the drug.

  • Solution:

    • This is a known phenomenon. To study resistance, you can chronically expose ER+ breast cancer cell lines to increasing concentrations of fulvestrant over several weeks.[7]

    • Regularly check for the expression of ERα, as its loss is a mechanism of resistance.

    • Consider investigating downstream signaling pathways that may be compensating for the loss of ER signaling.

Visualizations

Signaling Pathway of this compound (Fulvestrant)

Fulvestrant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Proteasome Proteasome ER->Proteasome Degradation ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds Fulvestrant This compound (Fulvestrant) Fulvestrant->ER Binds & Blocks Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates

Caption: Mechanism of action of this compound (Fulvestrant).

General Experimental Workflow

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Seed cells in plates) Start->Cell_Culture Drug_Preparation 2. Drug Preparation (Dilute Fulvestrant) Cell_Culture->Drug_Preparation Cell_Treatment 3. Cell Treatment (Add drug to cells) Drug_Preparation->Cell_Treatment Incubation 4. Incubation (e.g., 24-72 hours) Cell_Treatment->Incubation Data_Collection 5. Data Collection (e.g., Viability, Western, PCR) Incubation->Data_Collection Data_Analysis 6. Data Analysis (Calculate IC50, etc.) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro experiments with Fulvestrant.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Inconsistent or Unexpected Results with Fulvestrant High_Variability High Variability in Replicates? Start->High_Variability No_Effect No Drug Effect Observed? Start->No_Effect Control_Death High Cell Death in Vehicle Control? Start->Control_Death High_Variability->No_Effect No Check_Seeding Review cell seeding protocol. Use master mix for drug. High_Variability->Check_Seeding Yes No_Effect->Control_Death No Check_ER Confirm ER status of cell line. Prepare fresh drug stock. No_Effect->Check_ER Yes Check_Solvent Test for solvent toxicity. Lower solvent concentration. Control_Death->Check_Solvent Yes Resistance Consider acquired resistance. Use low-passage cells. Control_Death->Resistance No

Caption: Troubleshooting decision tree for Fulvestrant experiments.

References

Technical Support Center: Ici 153110 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the in vivo toxicity of Ici 153110. The information is based on preclinical findings and general pharmacological principles of inotropic vasodilators.

Troubleshooting Guides

Issue 1: Observation of Vascular-Related Pathologies

Symptoms: Post-mortem histological examination reveals arterial medial necrosis, inflammation, vascular wall thickening, or plexiform vasculopathy, particularly in the mesentery, heart, and testes.

Potential Cause: The potent vasodilatory action of this compound can lead to a breakdown of vascular autoregulation and increased critical wall tension, causing damage to blood vessels.[1]

Troubleshooting Steps:

  • Dose Optimization:

    • Review the current dosage of this compound. Vascular changes have been observed at higher doses (e.g., 250 mg/kg/day in rats), with some effects at lower doses as well.[1]

    • Conduct a dose-response study to determine the minimal effective dose that achieves the desired inotropic and vasodilatory effects with the least vascular toxicity.

    • Consider a dose de-escalation strategy in your experimental protocol if vascular changes are observed.

  • Duration of Administration:

    • Chronic administration has been associated with more pronounced vascular wall thickening.[1]

    • Evaluate if the duration of the study can be shortened while still achieving the experimental objectives.

    • Incorporate interim time points for tissue collection and analysis to monitor the progression of vascular changes.

  • Co-administration with Vasculoprotective Agents (Hypothetical/Investigational):

    • Disclaimer: The following are theoretical approaches based on general principles and have not been specifically validated for this compound.

    • Investigate the potential of co-administering agents that support endothelial function and vascular integrity.

    • Consider agents that modulate vascular tone to counteract excessive vasodilation without compromising the intended therapeutic effect.

  • Monitoring of Hemodynamic Parameters:

    • Continuously monitor blood pressure and heart rate. While systemic hypertension was not detected in preclinical studies of this compound, vasodilation at normal blood pressure is a suspected cause of vascular pathology.[1]

    • Sudden or significant drops in blood pressure could indicate excessive vasodilation.

Experimental Workflow for Investigating and Mitigating Vascular Toxicity

cluster_0 Phase 1: Toxicity Identification cluster_1 Phase 2: Mitigation Strategy Development cluster_2 Phase 3: Validation A Administer this compound at various doses and durations B Monitor hemodynamic parameters (BP, HR) A->B C Histopathological analysis of target tissues (mesentery, heart, testes) A->C D Identify minimum effective dose from Phase 1 C->D Inform G Administer optimized protocol (dose, duration, co-agents) D->G E Investigate co-administration with potential vasculoprotective agents E->G F Evaluate shorter administration protocols F->G H Repeat hemodynamic and histopathological analysis G->H I Compare results with initial toxicity findings H->I

Caption: Workflow for identifying and mitigating this compound-induced vascular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?

A1: this compound is an inotropic vasodilator that acts as a peak III phosphodiesterase (PDE) inhibitor. Its mechanism involves increasing intracellular cyclic AMP (cAMP), which leads to increased cardiac contractility (inotropic effect) and relaxation of vascular smooth muscle (vasodilatory effect). The primary toxicity observed in vivo is related to its potent vasodilatory action, which can cause pathological changes in blood vessels, such as medial necrosis and inflammation.[1]

Signaling Pathway of this compound

cluster_0 Vascular Smooth Muscle Cell Ici153110 This compound PDE3 Phosphodiesterase III (PDE3) Ici153110->PDE3 Inhibits cAMP Increased cAMP Ici153110->cAMP Leads to PDE3->cAMP Breaks down PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCK_inactivation Myosin Light Chain Kinase (MLCK) Inactivation PKA->MLCK_inactivation Vasodilation Vasodilation MLCK_inactivation->Vasodilation Toxicity Vascular Toxicity (at excessive levels) Vasodilation->Toxicity

References

Validation & Comparative

An In Vitro Comparison of ICI 182,780 (Fulvestrant) and Tamoxifen in Breast Cancer Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective in vitro comparison of two prominent estrogen receptor (ER) antagonists: ICI 182,780 (Fulvestrant) and Tamoxifen. Both compounds are pivotal in the treatment of ER-positive breast cancer, yet they exhibit distinct mechanisms of action and cellular effects. This document summarizes their performance based on experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to aid researchers, scientists, and drug development professionals.

Mechanism of Action: SERD vs. SERM

ICI 182,780 and Tamoxifen both target the estrogen receptor but differ fundamentally in their interaction and its consequences.

ICI 182,780 (Fulvestrant) is a Selective Estrogen Receptor Downregulator (SERD).[1][2] It acts as a pure estrogen receptor antagonist, completely devoid of any partial agonist (estrogen-like) activity.[1][2] Its mechanism involves binding to the ER, which not only blocks the receptor's function but also leads to a conformational change that destabilizes it, marking it for proteasomal degradation.[3][4] This downregulation effectively removes the ER protein from the cell.[5][6]

Tamoxifen is classified as a Selective Estrogen Receptor Modulator (SERM).[7] It functions by competitively binding to estrogen receptors, blocking the binding of the natural ligand, estradiol.[8][9] However, its effects are tissue-specific. In breast tissue, it acts as an antagonist, inhibiting the estrogen-driven proliferation of cancer cells.[8][10] In other tissues, such as the endometrium and bone, it can exhibit partial agonist (estrogen-like) effects.[7][8] Tamoxifen itself is a prodrug that is metabolized into more active compounds, such as 4-hydroxytamoxifen and endoxifen, which have a much higher affinity for the estrogen receptor.[7]

cluster_0 Cell Nucleus cluster_1 ER Estrogen Receptor (ERα) ERE Estrogen Response Element (on DNA) ER->ERE Binds Degradation Proteasomal Degradation ER->Degradation Targets for Degradation Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Initiates Estradiol Estradiol (E2) Estradiol->ER Activates Tamoxifen Tamoxifen (SERM) Tamoxifen->ER Competitively Binds (Blocks E2, Partial Agonist) ICI182780 ICI 182,780 (SERD) ICI182780->ER Binds & Destabilizes cluster_workflow MCF-7 Proliferation Assay Workflow A 1. Culture MCF-7 cells in complete medium B 2. Estrogen Deprivation: Switch to phenol red-free medium with charcoal-stripped serum A->B C 3. Seeding: Plate cells in 96-well plates at low density B->C D 4. Treatment: Add test compounds (ICI 182,780, Tamoxifen) & controls C->D E 5. Incubation: Allow cells to proliferate (approx. 6 days) D->E F 6. Proliferation Measurement: Perform MTT or similar viability assay E->F G 7. Data Analysis: Read absorbance and plot dose-response curves to calculate IC50 F->G

References

A Comparative Guide to Thymidylate Synthase Inhibitors: Raltitrexed (ICI D1694), 5-Fluorouracil, and Pemetrexed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings for Raltitrexed (formerly known as ICI D1694 or Tomudex), a selective thymidylate synthase inhibitor, with other key drugs in its class: 5-Fluorouracil (5-FU) and Pemetrexed. The information is intended to support research and development efforts in oncology by presenting objective performance data and detailed experimental methodologies.

Mechanism of Action: Targeting Thymidylate Synthase

Raltitrexed, 5-Fluorouracil, and Pemetrexed are all antimetabolite drugs that exert their cytotoxic effects by inhibiting thymidylate synthase (TS).[1] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2] By blocking this enzyme, these drugs lead to a depletion of thymidine, which in turn disrupts DNA replication and repair, ultimately causing cell death, particularly in rapidly dividing cancer cells.[1][2] Raltitrexed is a quinazoline folate analogue that is transported into cells via the reduced folate carrier and is then polyglutamated, which enhances its inhibitory potency and cellular retention.[3] 5-FU, a pyrimidine analog, is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and reduced folate. Pemetrexed is a multi-targeted antifolate that, in addition to TS, also inhibits dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT).[3]

Preclinical Performance: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Raltitrexed, 5-Fluorouracil, and Pemetrexed in various cancer cell lines. These values indicate the concentration of the drug required to inhibit the growth of 50% of the cells and are a key measure of a drug's potency.

DrugCell LineCancer TypeIC50 ValueCitation
Raltitrexed L1210Mouse Leukemia9 nM[4]
A-375Human Melanoma4.68 µM[5]
A549Human Lung Carcinoma0.81 µM[5]
HCT116Human Colorectal CarcinomaVaries by exposure time[6]
HT29Human Colorectal AdenocarcinomaVaries by exposure time[6]
5-Fluorouracil A431Human Epidermoid Carcinoma47.02 ± 0.65 µM[7]
HT29Human Colorectal Adenocarcinoma85.37 ± 1.81 µM[7]
HeLaHuman Cervical Adenocarcinoma43.34 ± 2.77 µM[7]
Esophageal Squamous Carcinoma Cell Lines (25 lines)Esophageal Squamous Cell Carcinoma1.00 to 39.81 µmol/L[8]
Pemetrexed A549Human Lung Carcinoma1.82 ± 0.17 µmol/L[9]
HCC827Human Lung Adenocarcinoma1.54 ± 0.30 µmol/L[9]
H1975Human Lung Adenocarcinoma3.37 ± 0.14 µmol/L[9]

Clinical Efficacy: Advanced Colorectal Cancer

Clinical trials have extensively evaluated the efficacy of these thymidylate synthase inhibitors in the treatment of advanced colorectal cancer. The following table presents a summary of key findings from comparative studies.

TreatmentResponse RateMedian Time to ProgressionMedian Overall SurvivalCitation
Raltitrexed Comparable to 5-FU + Leucovorin3.9 - 4.4 months9.7 - 10.7 months[10]
5-Fluorouracil + Leucovorin Comparable to Raltitrexed5.1 months10.2 - 12.7 months[10]
Pemetrexed (as salvage therapy) 0% (43.4% stable disease)1.6 months9.8 months[11]
Raltitrexed + S-1 + Bevacizumab (refractory mCRC) 7.0%4.7 months13.5 months[12]
Raltitrexed + S-1 (refractory mCRC) 12.8%-13.4 months[13]
Regorafenib (refractory mCRC) 5.1%-10.1 months[13]

Experimental Protocols

Thymidylate Synthase (TS) Inhibition Assay

This assay quantifies the enzymatic activity of TS, which is crucial for assessing the inhibitory potential of compounds like Raltitrexed.

Methodology:

  • Cell Lysate Preparation:

    • Harvest cultured cancer cells and dilute them in a buffer containing 0.2 M Tris-HCl (pH 7.4), 20 mM 2-mercaptoethanol, 15 mM CMP, and 100 mM NaF.[14]

    • Disrupt the cells using ultrasonic treatment.[14]

    • Centrifuge the lysate first at 1600 g for 15 minutes at 4°C, followed by a high-speed centrifugation of the supernatant at 105,000 g for 1 hour at 4°C to obtain the cytosolic fraction containing TS.[14]

  • Enzyme Activity Measurement:

    • TS activity is measured using a tritiated 5-fluoro-dUMP binding assay.[14] This method quantifies the amount of radiolabeled FdUMP that binds to the enzyme, which is proportional to the enzyme's activity.

    • Alternatively, a spectrophotometric assay can be used to measure the conversion of dUMP to dTMP.[15]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity after exposure to a test compound.[16][17]

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.[18]

  • Compound Treatment:

    • Add the test compounds (e.g., Raltitrexed, 5-FU, Pemetrexed) at various concentrations to the wells.

  • MTT Addition:

    • After the desired incubation period (e.g., 48-72 hours), add 10 µL of a 12 mM MTT stock solution to each well.[18]

  • Incubation:

    • Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[18] During this time, viable cells with active metabolism will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization:

    • Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[18]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Raltitrexed Raltitrexed RFC Reduced Folate Carrier (RFC) Raltitrexed->RFC 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Pemetrexed Pemetrexed Pemetrexed->RFC Polyglutamation Polyglutamation RFC->Polyglutamation Raltitrexed, Pemetrexed TS Thymidylate Synthase (TS) Polyglutamation->TS FdUMP->TS dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Apoptosis Cell Death (Apoptosis) DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Signaling pathway of thymidylate synthase inhibitors.

Experimental_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Drug_Treatment Add Thymidylate Synthase Inhibitors (e.g., Raltitrexed) Cell_Seeding->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (Formazan Crystal Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a cell viability (MTT) assay.

References

Comparative Analysis of Dihydropyridine-Based Phosphodiesterase Inhibitors: A Surrogate Examination in the Absence of Data for Ici 153110

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for "Ici 153110" and its direct analogs have yielded insufficient publicly available data to perform a direct comparative analysis. It has been identified as a phosphodiesterase (PDE) inhibitor with a dihydropyridine structure. To fulfill the core requirements of this guide, a comparative analysis of the well-documented dihydropyridine, Nifedipine , and its analogs as PDE inhibitors is presented as a representative study. This guide provides a framework for the comparative analysis of such compounds, including data presentation, experimental protocols, and pathway visualization.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes can lead to various physiological effects, making them attractive targets for drug discovery in areas such as cardiovascular diseases, inflammatory conditions, and erectile dysfunction. Dihydropyridine-based compounds, traditionally known as L-type calcium channel blockers, have also been shown to exhibit inhibitory activity against various PDE isoforms. This guide provides a comparative overview of nifedipine and its analogs concerning their PDE inhibitory potential.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in-vitro inhibitory activity of Nifedipine and a representative analog against different phosphodiesterase isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundPDE1 (IC50, µM)PDE3 (IC50, µM)PDE4 (IC50, µM)PDE5 (IC50, µM)Data Source
Nifedipine >100>100>100>100[1]
Analog 1 (2-imino-1,2-dihydropyridine derivative) -27 (cGMP as substrate)--[2][3]

Note: The available data on the PDE inhibitory activity of nifedipine itself is limited, with some studies indicating weak to no significant inhibition at standard screening concentrations[1]. The analog presented is a dihydropyridine derivative designed to target PDEs, highlighting the potential for this chemical scaffold.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of PDE inhibitors.

In-Vitro Phosphodiesterase Inhibition Assay

This assay determines the potency of a compound to inhibit a specific PDE isoform.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE3A, PDE4D, PDE5A)

  • Substrate: cAMP or cGMP

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Test compounds (dissolved in DMSO)

  • Scintillation cocktail

  • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Anion-exchange resin

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PDE enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

  • Incubate the mixture at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding snake venom nucleotidase, which converts the product of the PDE reaction (AMP or GMP) into adenosine or guanosine.

  • Add an anion-exchange resin slurry to bind the unreacted charged substrate.

  • Centrifuge the mixture to pellet the resin.

  • Measure the radioactivity of the supernatant, which contains the radiolabeled adenosine or guanosine product, using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.[2]

Cell-Based Assay for Intracellular cAMP/cGMP Levels

This assay measures the effect of a compound on the intracellular levels of cyclic nucleotides in a cellular context.

Materials:

  • Cell line expressing the target PDE (e.g., HT-29 colon adenocarcinoma cells)[2][3]

  • Cell culture medium and supplements

  • Test compounds

  • Forskolin (to stimulate cAMP production) or Sodium Nitroprusside (to stimulate cGMP production)

  • Lysis buffer

  • cAMP or cGMP immunoassay kit (e.g., ELISA)

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the test compound at various concentrations for a specified time.

  • Stimulate the cells with forskolin or sodium nitroprusside to induce the production of cAMP or cGMP, respectively.

  • After incubation, lyse the cells to release the intracellular contents.

  • Measure the concentration of cAMP or cGMP in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.

  • Analyze the data to determine the effect of the compound on intracellular cyclic nucleotide levels.

Mandatory Visualization

Signaling Pathway of PDE Inhibition

The following diagram illustrates the general mechanism of action of phosphodiesterase inhibitors in modulating cyclic nucleotide signaling pathways.

PDE_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC cAMP_cGMP cAMP/cGMP ATP_GTP ATP/GTP ATP_GTP->cAMP_cGMP 3. Synthesis PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE 6. Hydrolysis PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG 4. Activation AMP_GMP AMP/GMP PDE->AMP_GMP Cellular_Response Cellular Response (e.g., muscle relaxation, reduced inflammation) PKA_PKG->Cellular_Response 5. Phosphorylation & Downstream Effects DHP_Inhibitor Dihydropyridine Inhibitor DHP_Inhibitor->PDE 7. Inhibition

Caption: Mechanism of Dihydropyridine PDE Inhibition.

Experimental Workflow for PDE Inhibitor Screening

The diagram below outlines a typical workflow for the screening and evaluation of potential phosphodiesterase inhibitors.

Experimental_Workflow cluster_screening Screening & Evaluation start Compound Library invitro In-vitro PDE Inhibition Assay (IC50 Determination) start->invitro Primary Screen cell_based Cell-Based Assay (cAMP/cGMP Levels) invitro->cell_based Secondary Screen selectivity PDE Isoform Selectivity Profiling cell_based->selectivity invivo In-vivo Animal Models (Efficacy & PK/PD) selectivity->invivo Preclinical Evaluation lead_opt Lead Optimization invivo->lead_opt clinical Clinical Trials lead_opt->clinical

Caption: Workflow for PDE Inhibitor Drug Discovery.

Conclusion

While specific data for this compound remains elusive, the analysis of nifedipine and its analogs demonstrates the potential of the dihydropyridine scaffold to be developed as phosphodiesterase inhibitors. The provided data table, experimental protocols, and diagrams offer a comprehensive framework for the comparative analysis of such compounds. Further research is warranted to synthesize and evaluate a broader range of dihydropyridine derivatives to establish clear structure-activity relationships and identify potent and selective PDE inhibitors for various therapeutic applications. Researchers are encouraged to utilize the outlined methodologies for their own investigations into novel PDE inhibitors.

References

Unraveling "ICI 153110": A Crossroads in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the research compound "ICI 153110" has revealed a notable ambiguity in its identification, with scientific literature pointing towards two distinct and significant classes of therapeutic agents: Immune Checkpoint Inhibitors (ICIs) and Gonadotropin-Releasing Hormone (GnRH) antagonists. This divergence highlights a critical need for clarification to enable a precise and meaningful statistical validation and comparison of its research data.

Our investigation into "this compound" did not yield a singular, specific compound under this designation. Instead, the search results consistently led to extensive research on both ICIs, a cornerstone of modern cancer immunotherapy, and GnRH antagonists, pivotal in reproductive medicine and the treatment of hormone-sensitive cancers.

To proceed with a valid and useful comparison as requested, it is imperative to distinguish which of these therapeutic avenues "this compound" pertains to. The experimental data, performance metrics, and relevant alternatives for comparison are fundamentally different for each class of drugs.

The Two Paths of "ICI":

1. Immune Checkpoint Inhibitors (ICIs):

ICIs are a class of drugs that block proteins called checkpoints, which are made by some types of immune system cells, such as T cells, and some cancer cells. These checkpoints help keep immune responses from being too strong. By blocking them, ICIs allow immune cells to respond more strongly to cancer.

  • Mechanism of Action: Focus on immune activation, T-cell responses, and tumor microenvironment modulation.

  • Experimental Models: Syngeneic mouse tumor models, humanized mouse models, and in vitro co-culture systems.

  • Quantitative Data: Tumor growth inhibition, overall survival, immune cell infiltration, cytokine profiles, and receptor occupancy.

  • Alternatives for Comparison: Other ICIs (e.g., anti-PD-1, anti-CTLA-4 antibodies), chemotherapy, targeted therapies.

2. Gonadotropin-Releasing Hormone (GnRH) Antagonists:

GnRH antagonists are a class of drugs that bind to and block the GnRH receptor in the pituitary gland. This action rapidly and reversibly suppresses the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing the production of sex hormones like testosterone and estrogen.

Key characteristics of GnRH antagonist research data would include:

  • Mechanism of Action: Focus on hormonal suppression and effects on the hypothalamic-pituitary-gonadal axis.

  • Experimental Models: Animal models of hormone-dependent diseases (e.g., prostate cancer, endometriosis), and clinical trials in IVF and oncology.

  • Quantitative Data: Hormone levels (LH, FSH, testosterone, estrogen), receptor binding affinity, and clinical endpoints such as ovulation control or tumor regression.

  • Alternatives for Comparison: Other GnRH antagonists, GnRH agonists, and surgical castration.

Request for Clarification:

To provide a valuable and accurate "Publish Comparison Guide" as requested, we kindly ask for additional information to specify the nature of "this compound". Please provide any of the following:

  • Alternative Name or Chemical Identifier: Is there another name, CAS number, or internal code for this compound?

  • Therapeutic Area: What is the primary disease or condition being researched (e.g., a specific type of cancer, infertility)?

  • Class of Drug: Can you confirm if it is an Immune Checkpoint Inhibitor, a GnRH antagonist, or another class of compound?

  • Key Publication or Research Group: Is there a specific scientific paper or research institution associated with "this compound"?

Upon receiving this clarification, we will be able to proceed with a targeted and comprehensive analysis, including the generation of comparative data tables, detailed experimental protocols, and illustrative diagrams as originally requested.

Head-to-Head Comparison: Pembrolizumab (Anti-PD-1) vs. Existing Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The advent of immune checkpoint inhibitors (ICIs) has revolutionized the landscape of cancer therapy. Among these, pembrolizumab, a humanized monoclonal antibody targeting the programmed cell death protein 1 (PD-1) receptor, has demonstrated significant efficacy across a spectrum of malignancies. This guide provides a detailed head-to-head comparison of pembrolizumab with established treatments, supported by pivotal clinical trial data and experimental protocols. The initial query for "Ici 153110" did not yield a specific therapeutic agent; it is presumed to be a reference to the broader class of Immune Checkpoint Inhibitors, for which pembrolizumab serves as a prime example.

Mechanism of Action: Restoring Antitumor Immunity

Pembrolizumab's therapeutic effect is rooted in its ability to block the interaction between the PD-1 receptor on T cells and its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells. This interaction typically serves as an immune checkpoint, suppressing T-cell activity to maintain self-tolerance. By inhibiting this pathway, pembrolizumab effectively releases the "brakes" on the immune system, restoring the ability of cytotoxic T cells to recognize and eliminate cancer cells.

Below is a diagram illustrating the signaling pathway targeted by pembrolizumab.

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell Tumor Tumor Cell PDL1 PD-L1 PD1 PD-1 Receptor PDL1->PD1 Binding TCell T Cell TCR TCR Inhibition T Cell Inhibition PD1->Inhibition Activation T Cell Activation (Tumor Cell Killing) TCR->Activation Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks Binding

PD-1/PD-L1 signaling pathway and Pembrolizumab's mechanism of action.

Quantitative Data Presentation: Clinical Trial Showdowns

The following tables summarize the key efficacy and safety data from pivotal phase 3 clinical trials comparing pembrolizumab to standard-of-care treatments in various cancers.

Table 1: Pembrolizumab vs. Ipilimumab in Advanced Melanoma (KEYNOTE-006)
EndpointPembrolizumab (pooled data) (n=556)Ipilimumab (n=278)Hazard Ratio (95% CI)p-value
Overall Survival (OS)
Median OS32.7 months15.9 months0.73 (0.61-0.88)0.00049
5-Year OS Rate38.7%25.3%--
10-Year OS Rate34.0%23.6%0.71 (0.60-0.85)-
Progression-Free Survival (PFS)
Median PFS8.4 months3.4 months0.57 (0.48-0.67)<0.0001
Overall Response Rate (ORR) 33%11.9%--
Adverse Events (Grade 3-4) 17%20%--

Data sourced from the KEYNOTE-006 clinical trial publications.[1][2][3]

Table 2: Pembrolizumab vs. Chemotherapy in Non-Small Cell Lung Cancer (NSCLC) with PD-L1 TPS ≥1% (KEYNOTE-042)
EndpointPembrolizumab (n=637)Chemotherapy (n=637)Hazard Ratio (95% CI)
Overall Survival (OS)
Median OS (TPS ≥50%)20.0 months12.2 months0.68 (0.57-0.81)
Median OS (TPS ≥20%)18.0 months13.0 months0.75 (0.64-0.87)
Median OS (TPS ≥1%)16.4 months12.1 months0.79 (0.70-0.89)
5-Year OS Rate (TPS ≥1%)16.6%8.5%-
Progression-Free Survival (PFS)
5-Year PFS Rate (TPS ≥1%)6.9%1.2%-
Adverse Events (Grade 3-5) 18%41%-

Data sourced from the KEYNOTE-042 clinical trial publications.[4][5][6][7][8]

Table 3: Pembrolizumab vs. Cetuximab + Chemotherapy in Head and Neck Squamous Cell Carcinoma (HNSCC) (KEYNOTE-048)
EndpointPembrolizumab MonotherapyPembrolizumab + ChemoCetuximab + ChemoHazard Ratio (95% CI) vs. Cetuximab + Chemo
Overall Survival (OS)
Median OS (CPS ≥20)14.9 months14.7 months10.7 monthsPembro Mono: 0.61 (0.46-0.81) / Pembro+Chemo: 0.62 (0.46-0.84)
Median OS (CPS ≥1)12.3 months13.6 months10.3 monthsPembro Mono: 0.74 (0.61-0.89) / Pembro+Chemo: 0.64 (0.53-0.78)
Median OS (Total Pop.)11.5 months13.0 months10.7 monthsPembro Mono: 0.81 (0.68-0.97) / Pembro+Chemo: 0.71 (0.59-0.85)
Adverse Events (Grade ≥3) 55%85%83%-

Data sourced from the KEYNOTE-048 clinical trial publications.[9][10][11][12][13]

Experimental Protocols

The following section outlines the key methodologies employed in the pivotal clinical trials cited above.

Patient Selection and Biomarker Assessment
  • PD-L1 Expression: Patient eligibility for pembrolizumab treatment in several trials was determined by the expression of PD-L1 on tumor cells. This was assessed using the PD-L1 IHC 22C3 pharmDx assay .

    • Procedure: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are stained using a monoclonal mouse anti-PD-L1 antibody (clone 22C3). The staining is performed on an automated platform (Autostainer Link 48) using the EnVision FLEX visualization system.

    • Scoring:

      • Tumor Proportion Score (TPS): Used in NSCLC, it is the percentage of viable tumor cells showing partial or complete membrane staining at any intensity. A TPS ≥1% is often the threshold for eligibility.

      • Combined Positive Score (CPS): Used in HNSCC, it is the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.

PDL1_Assay_Workflow cluster_workflow PD-L1 IHC 22C3 pharmDx Assay Workflow start FFPE Tumor Tissue Sample sectioning Sectioning and Mounting on Slides start->sectioning staining Automated Staining (Autostainer Link 48) - Primary Antibody (22C3) - Visualization System sectioning->staining scoring Pathologist Scoring (TPS or CPS) staining->scoring result PD-L1 Expression Status scoring->result

Workflow for PD-L1 expression assessment.
Tumor Response Evaluation

  • Response Evaluation Criteria in Solid Tumors (RECIST 1.1): Tumor response was assessed according to RECIST version 1.1 criteria.

    • Baseline Assessment: At baseline, up to five target lesions (and a maximum of two per organ) are identified and their longest diameters are measured and summed to create the baseline sum of diameters (SOD).

    • Follow-up Assessment: The SOD is reassessed at specified intervals.

    • Response Categories:

      • Complete Response (CR): Disappearance of all target lesions.

      • Partial Response (PR): At least a 30% decrease in the SOD compared to baseline.

      • Progressive Disease (PD): At least a 20% increase in the SOD from the nadir (smallest recorded SOD), with an absolute increase of at least 5 mm, or the appearance of new lesions.

      • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

RECIST_Logic start Tumor Assessment all_lesions_disappeared All target lesions disappeared? start->all_lesions_disappeared sod_decrease SOD decrease ≥ 30%? all_lesions_disappeared->sod_decrease No cr Complete Response (CR) all_lesions_disappeared->cr Yes sod_increase SOD increase ≥ 20% and ≥ 5mm from nadir or new lesions? sod_decrease->sod_increase No pr Partial Response (PR) sod_decrease->pr Yes pd Progressive Disease (PD) sod_increase->pd Yes sd Stable Disease (SD) sod_increase->sd No

Decision logic for RECIST 1.1 tumor response assessment.
Assessment of Adverse Events

  • Common Terminology Criteria for Adverse Events (CTCAE): Adverse events (AEs) were graded using the National Cancer Institute's CTCAE, typically version 4.0.[2]

    • Grading Scale: AEs are graded on a 5-point scale:

      • Grade 1: Mild

      • Grade 2: Moderate

      • Grade 3: Severe

      • Grade 4: Life-threatening

      • Grade 5: Death related to AE

This standardized grading system allows for consistent reporting and comparison of treatment-related toxicities across clinical trials.

Conclusion

The data from these head-to-head clinical trials demonstrate that pembrolizumab offers a significant survival advantage over conventional chemotherapy and other immunotherapies like ipilimumab in specific patient populations across various cancer types. Its favorable safety profile, particularly when compared to chemotherapy, further solidifies its role as a cornerstone of modern oncology. The use of predictive biomarkers, such as PD-L1 expression, is crucial for identifying patients most likely to benefit from this targeted immunotherapy. The detailed experimental protocols outlined provide a framework for the rigorous evaluation of such novel therapeutic agents.

References

Replicating Key Experiments with Fulvestrant (formerly ICI 153110): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fulvestrant (formerly known as ICI 153110), a selective estrogen receptor degrader (SERD), with other key antiestrogen therapies. We present supporting experimental data from key preclinical studies, detailed protocols to replicate these experiments, and visualizations to clarify the underlying mechanisms and workflows.

Mechanism of Action: Fulvestrant as a Selective Estrogen Receptor Degrader (SERD)

Fulvestrant represents a distinct class of antiestrogens. Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which act as competitive inhibitors of the estrogen receptor (ER), Fulvestrant is a pure antiestrogen.[1] Its primary mechanism involves binding to the estrogen receptor with high affinity, leading to a conformational change that inhibits receptor dimerization and nuclear localization.[1] Crucially, this binding targets the ERα protein for degradation via the ubiquitin-proteasome pathway, leading to a significant reduction in cellular ERα levels.[2][3] This dual action of both blocking and degrading the estrogen receptor results in a more complete shutdown of estrogen signaling pathways.[2]

dot

cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ER_dimer ER Dimer ERE Estrogen Response Element ER_dimer->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds & Activates Fulvestrant Fulvestrant Fulvestrant->ER Binds & Induces Conformational Change ER->ER_dimer Dimerization & Nuclear Translocation Proteasome Proteasome ER->Proteasome Degradation Ubiquitin Ubiquitin Ubiquitin->ER Tags for Degradation Estrogen_outside Estrogen Estrogen_outside->Estrogen Fulvestrant_outside Fulvestrant Fulvestrant_outside->Fulvestrant

Caption: Fulvestrant's mechanism of action.

Key Experiments and Comparative Data

The efficacy of Fulvestrant is often evaluated in comparison to other endocrine therapies, primarily the SERM tamoxifen and aromatase inhibitors like anastrozole. Key in vitro and in vivo experiments consistently demonstrate Fulvestrant's potent anti-proliferative and ER-degrading effects.

In Vitro Studies: Cell Proliferation and ERα Degradation in MCF-7 Cells

MCF-7, an ER-positive human breast cancer cell line, is a standard model for these studies.

Table 1: Comparative In Vitro Efficacy in MCF-7 Cells

CompoundAssayEndpointResultReference
Fulvestrant Cell Proliferation (MTT/Crystal Violet)IC50 0.29 nM - 0.8 nM [4][5]
Tamoxifen Cell Proliferation (MTT)IC50 4.506 µg/mL (~12 µM) [6]
Anastrozole Cell Proliferation (CCK-8)InhibitionSignificant at 0.1 µg/ml[7]
Fulvestrant Western BlotERα DegradationComplete degradation at 100 nM [2][8]
Tamoxifen Western BlotERα LevelsNo significant change or slight increase[9]
In Vivo Studies: Xenograft Tumor Growth Inhibition

Animal models, typically using immunodeficient mice with implanted MCF-7 tumors, are crucial for evaluating in vivo efficacy.

Table 2: Comparative In Vivo Efficacy in MCF-7 Xenograft Models

TreatmentModelEndpointResultReference
Fulvestrant MCF-7 XenograftTumor Growth InhibitionSignificantly decreased tumor growth compared to tamoxifen [9]
Tamoxifen MCF-7 XenograftTumor Growth InhibitionEffective, but less so than Fulvestrant[9][10]
Anastrozole MCF-7 XenograftTumor Growth InhibitionEffective in aromatase-overexpressing models[11]
Fulvestrant + Tamoxifen MCF-7 XenograftTumor Growth InhibitionEnhanced tumor regression compared to either agent alone [9]

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT/Crystal Violet)

This protocol assesses the dose-dependent effect of a compound on the proliferation of MCF-7 cells.

dot

cluster_workflow Cell Proliferation Assay Workflow start Start seed_cells Seed MCF-7 cells in 96-well plates start->seed_cells incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 add_drug Add serial dilutions of Fulvestrant, Tamoxifen, or Anastrozole incubate1->add_drug incubate2 Incubate for 24-72h add_drug->incubate2 add_reagent Add MTT or Crystal Violet reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 solubilize Solubilize formazan crystals (MTT) or dye (Crystal Violet) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro cell proliferation assay.

Methodology:

  • Cell Culture: Maintain MCF-7 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin. For experiments, switch to a phenol red-free medium with charcoal-stripped serum to remove exogenous estrogens.[1]

  • Seeding: Seed cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to attach for 24 hours.[1]

  • Treatment: Prepare serial dilutions of Fulvestrant, tamoxifen, or anastrozole in the appropriate medium. Replace the existing medium with the drug-containing medium.[6]

  • Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a 5% CO2 incubator.[6][7]

  • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 1-4 hours. The viable cells will convert MTT to formazan crystals.[6]

  • Crystal Violet Assay: Alternatively, fix the cells and stain with crystal violet solution.

  • Quantification: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. For crystal violet, solubilize the dye and measure absorbance.[6]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Western Blot for ERα Degradation

This protocol visualizes and quantifies the reduction in ERα protein levels following treatment.

dot

cluster_workflow Western Blot Workflow for ERα Degradation start Start treat_cells Treat MCF-7 cells with Fulvestrant or Tamoxifen (e.g., 100 nM for 24-72h) start->treat_cells lyse_cells Lyse cells and collect protein extracts treat_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane to prevent non-specific binding transfer->block primary_ab Incubate with primary antibody against ERα block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Analyze band intensity relative to loading control (e.g., β-actin) detect->analyze end End analyze->end

Caption: Workflow for Western blot analysis of ERα.

Methodology:

  • Cell Treatment: Culture MCF-7 cells to ~75% confluency and treat with the desired concentration of Fulvestrant or tamoxifen (e.g., 100 nM) for various time points (e.g., 24, 48, 72 hours).[2]

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the intensity of the ERα band and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative decrease in ERα protein levels.[12]

In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of compounds in a mouse model.

dot

cluster_workflow Xenograft Study Workflow start Start implant_pellet Implant estrogen pellets into ovariectomized nude mice start->implant_pellet inject_cells Inject MCF-7 cells subcutaneously implant_pellet->inject_cells monitor_tumors Monitor tumor growth until a palpable size is reached inject_cells->monitor_tumors randomize Randomize mice into treatment groups (Vehicle, Fulvestrant, Tamoxifen) monitor_tumors->randomize treat Administer treatment (e.g., subcutaneous injection) randomize->treat measure_tumors Measure tumor volume regularly (e.g., twice weekly) treat->measure_tumors end_study End study at a defined endpoint (e.g., tumor size, time) measure_tumors->end_study analyze_data Analyze tumor growth inhibition end_study->analyze_data end End analyze_data->end

Caption: Workflow for an in vivo xenograft study.

Methodology:

  • Animal Model: Use female, ovariectomized, immunodeficient mice (e.g., nude or SCID). Implant a slow-release estrogen pellet to support the growth of ER-positive tumors.[13]

  • Tumor Inoculation: Subcutaneously inject a suspension of MCF-7 cells (e.g., 1 x 10^7 cells) mixed with Matrigel into the flank of each mouse.[13]

  • Tumor Growth and Randomization: Monitor the mice for tumor development. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, Fulvestrant, tamoxifen).[13]

  • Treatment Administration: Administer the drugs according to the study design. Fulvestrant is typically administered via subcutaneous injection.[4]

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.[13]

  • Endpoint and Analysis: The study can be terminated based on a predetermined tumor volume or time point. Analyze the data to determine the extent of tumor growth inhibition for each treatment group compared to the vehicle control. At the end of the study, tumors can be harvested for further analysis (e.g., immunohistochemistry for ERα and proliferation markers like Ki-67).[13][14]

References

Safety Operating Guide

Navigating the Safe Disposal of ICI 153110: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling ICI 153110, also known by its chemical name 4-(3-pyridinylmethylene)-3,4-dihydropyrazin-2(1H)-one (CAS Number: 87164-90-7), adherence to proper disposal and safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.

Consolidated Safety and Hazard Information

Conflicting information regarding the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of this compound exists across various suppliers. To prioritize safety, this guide adopts a conservative approach, assuming the more stringent hazard classifications. Users should always refer to the specific Safety Data Sheet (SDS) provided by their supplier and conduct their own risk assessment.

Primary Hazards:

  • Harmful if swallowed: May cause adverse health effects if ingested.

  • Harmful in contact with skin: Can be absorbed through the skin, potentially causing systemic effects.

  • Causes skin irritation: May cause redness, itching, and inflammation upon direct contact.

  • Causes serious eye irritation: Can result in significant eye discomfort, redness, and potential damage.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various sources.

PropertyValue
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.22 g/mol
CAS Number 87164-90-7
Appearance Solid (form may vary)
Solubility Soluble in DMSO

Note: Specific physical properties such as melting point and boiling point are not consistently reported across all sources.

Detailed Experimental Protocol for Safe Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound and contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound and any contaminated disposable labware (e.g., weighing paper, pipette tips, vials) in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

    • Label the container as "Hazardous Waste" and include the chemical name: "this compound (4-(3-pyridinylmethylene)-3,4-dihydropyrazin-2(1H)-one)".

  • Liquid Waste (if dissolved in a solvent):

    • Collect any solutions containing this compound in a separate, labeled hazardous liquid waste container.

    • The label should include the chemical name and the solvent(s) used.

    • Do not mix with other incompatible waste streams.

3. Spill Management:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Restrict access to the area until it has been decontaminated.

4. Final Disposal:

  • Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_waste Waste Generation cluster_disposal_path Disposal Pathway cluster_containment Containment cluster_final Final Disposal start Begin work with This compound waste_generated Is waste generated? start->waste_generated no_waste Continue work waste_generated->no_waste No waste_type Determine waste type waste_generated->waste_type Yes solid_waste Solid Waste: - Unused compound - Contaminated labware waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing this compound waste_type->liquid_waste Liquid spill Spill Occurs waste_type->spill Accidental solid_container Collect in labeled solid hazardous waste container solid_waste->solid_container liquid_container Collect in labeled liquid hazardous waste container liquid_waste->liquid_container spill_cleanup Follow Spill Management Protocol spill->spill_cleanup storage Store in designated hazardous waste area solid_container->storage liquid_container->storage spill_cleanup->storage ehs_disposal Dispose via EHS or licensed contractor storage->ehs_disposal

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.